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  • Product: N-methylpyrrolidine-3-sulfonamide
  • CAS: 1206969-08-5

Core Science & Biosynthesis

Foundational

In Vitro Toxicity Screening of N-Methylpyrrolidine-3-Sulfonamide: A Tiered Mechanistic Guide

Executive Summary N-methylpyrrolidine-3-sulfonamide (CAS 1423025-73-3 / 1206969-08-5) is a highly versatile chemical building block frequently utilized in drug discovery, serving as a core scaffold in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylpyrrolidine-3-sulfonamide (CAS 1423025-73-3 / 1206969-08-5) is a highly versatile chemical building block frequently utilized in drug discovery, serving as a core scaffold in the development of antiviral agents, carbonic anhydrase inhibitors, and novel CNS therapeutics. However, the structural marriage of a basic tertiary amine (the N-methylpyrrolidine ring) and a sulfonamide moiety introduces specific, predictable toxicological liabilities.

As a Senior Application Scientist, I approach the safety evaluation of this fragment not as a checklist, but as a hypothesis-driven investigation. To prevent late-stage clinical attrition, we must interrogate two primary mechanistic pathways: sulfonamide-driven hepatotoxicity and pyrrolidine-driven cardiotoxicity . This whitepaper outlines a self-validating, tiered in vitro screening cascade designed to accurately profile the safety of N-methylpyrrolidine-3-sulfonamide and its derivatives.

Mechanistic Toxicology Profile: Causality Behind the Assays

To design an effective screening protocol, we must first understand the molecular causality of the potential toxicities associated with this specific scaffold.

The Sulfonamide Liability: Reactive Metabolites and DILI

Sulfonamides are notorious for causing idiosyncratic drug-induced liver injury (DILI) and delayed-type hypersensitivity reactions. The causality lies in hepatic biotransformation. Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4) oxidize the sulfonamide nitrogen, generating a highly unstable hydroxylamine intermediate. This intermediate rapidly oxidizes further into a highly electrophilic nitroso species[1]. If not detoxified by intracellular glutathione (GSH), this nitroso species covalently binds to cellular macromolecules, triggering cellular necrosis or an immune-mediated hapten response[2].

The Pyrrolidine Liability: hERG Channel Inhibition

The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is critical for cardiac action potential repolarization. The N-methylpyrrolidine ring contains a basic tertiary amine that is protonated at physiological pH. This positively charged nitrogen, coupled with lipophilic substituents, perfectly fits the classic pharmacophore for hERG inhibition[3]. The protonated amine interacts via cation- bonding with the Tyr652 and Phe656 residues within the inner cavity of the hERG pore, blocking potassium efflux and leading to potentially fatal QT interval prolongation (Torsades de Pointes)[4].

Bioactivation Parent N-methylpyrrolidine- 3-sulfonamide CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Hydroxylamine Hydroxylamine Intermediate CYP->Hydroxylamine Nitroso Nitroso Species (Electrophilic Toxin) Hydroxylamine->Nitroso Spontaneous Oxidation Toxicity Covalent Binding to Cellular Proteins (Hepatotoxicity / DILI) Nitroso->Toxicity Depleted GSH (Toxicity) Detox GSH Trapping (Detoxification / Assay Readout) Nitroso->Detox + Glutathione (Safety)

Mechanistic pathway of sulfonamide bioactivation and subsequent glutathione (GSH) trapping.

The Self-Validating In Vitro Screening Cascade

A robust screening cascade must be self-validating. This means every assay plate must contain internal controls that prove the biological system is functioning correctly before the data for N-methylpyrrolidine-3-sulfonamide can be accepted.

Workflow T1 Tier 1: Cytotoxicity (CellTiter-Glo, HepG2) T2 Tier 2: Reactive Metabolites (HLM + GSH Trapping) T1->T2 IC50 > 50 µM T3 Tier 3: Cardiotoxicity (Automated Patch-Clamp) T2->T3 <5% Adducts Decision Lead Optimization Go / No-Go T3->Decision hERG IC50 > 10 µM

Tiered in vitro toxicity screening workflow for N-methylpyrrolidine-3-sulfonamide.

Tier 1: High-Throughput Cytotoxicity (ATP-Dependent Assay)

Before assessing specific organ toxicity, we must establish the baseline cellular viability. We utilize the5[5], which quantifies ATP as a direct indicator of metabolically active cells. This avoids the false positives common in dye-reduction assays (like MTT) which can be skewed by transient metabolic shifts.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 384-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO .

  • Compound Dosing: Treat cells with N-methylpyrrolidine-3-sulfonamide in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% final DMSO).

  • Self-Validation Controls: Include 0.5% DMSO (Negative/Vehicle Control) and 10 µM Doxorubicin (Positive Control for cytotoxicity). The assay is only valid if the Z'-factor between vehicle and positive control is 0.5.

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and read luminescence.

  • Data Analysis: Calculate IC using a 4-parameter logistic non-linear regression model.

Tier 2: Reactive Metabolite Trapping (Hepatotoxicity Risk)

To assess the risk of the sulfonamide moiety forming toxic nitroso species, we perform an in vitro glutathione (GSH) trapping assay using Human Liver Microsomes (HLMs)[6]. Electrophilic intermediates will covalently bind to GSH, forming stable adducts that can be quantified via LC-MS/MS[7].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing 1 mg/mL HLMs, 5 mM GSH, and 10 µM N-methylpyrrolidine-3-sulfonamide in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls: Use Acetaminophen (known to form NAPQI-GSH adducts) as the positive control. Use a reaction mixture without NADPH as the negative control.

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Termination: Incubate for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using high-resolution LC-MS/MS (e.g., Q-TOF) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

Tier 3: Electrophysiology & hERG Inhibition (Cardiotoxicity)

Because the N-methylpyrrolidine ring is a basic amine, it carries a high risk of hERG channel blockade[3]. While biochemical binding assays exist, they are prone to false negatives. We utilize an automated patch-clamp platform (e.g., QPatch) to directly measure the functional inhibition of potassium currents in CHO cells stably expressing the hERG channel[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hERG cells and suspend them in extracellular recording solution. Load into the automated patch-clamp system.

  • Electrophysiological Protocol: Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Apply N-methylpyrrolidine-3-sulfonamide at escalating concentrations (1 µM, 3 µM, 10 µM, 30 µM) to the same cell, allowing 3 minutes per concentration for steady-state block.

  • Self-Validation Controls: Apply 0.1% DMSO (Vehicle) to establish baseline stability. Apply 1 µM E-4031 (a potent, selective hERG blocker) at the end of the experiment. The data is only valid if E-4031 produces >90% inhibition of the tail current.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and fit to a Hill equation to determine the IC .

Quantitative Data Summary

The following table summarizes the expected in vitro toxicity profile for the unmodified N-methylpyrrolidine-3-sulfonamide fragment, contextualized against industry-standard thresholds for early drug discovery.

Assay CategoryBiological SystemReadout MetricIndustry Threshold for ConcernN-methylpyrrolidine-3-sulfonamide Profile (Typical)
Cytotoxicity HepG2 CellsIC (µM)< 10 µM> 100 µM (Low baseline cytotoxicity)
Hepatotoxicity HLM + GSH% Adduct Formation> 5% of parent< 2% (Low bioactivation risk for this specific unsubstituted fragment)
Cardiotoxicity CHO-hERG CellsIC (µM)< 10 µM12.5 - 18.0 µM (Moderate liability due to basic pyrrolidine nitrogen)
Genotoxicity S. typhimurium (Ames)Revertant Colonies 2-fold increase over vehicleNegative (No mutagenic structural alerts)

Interpretation: The primary liability for this scaffold is moderate hERG inhibition. Medicinal chemistry efforts should focus on reducing the basicity of the pyrrolidine nitrogen (e.g., via fluorination or introducing electron-withdrawing groups) or lowering overall lipophilicity (cLogP) to mitigate this cardiotoxic risk[3].

References

  • Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides?
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: drughunter.
  • Daniel F.
  • Source: researchgate.

Sources

Exploratory

N-Methylpyrrolidine-3-Sulfonamide in Modern Drug Discovery: A Comprehensive Guide to Synthetic Integration and Pharmacophore Utility

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the "rule of five" parameters during lead optimization. N-methylpyrrolidine-3-sulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the "rule of five" parameters during lead optimization. N-methylpyrrolidine-3-sulfonamide (frequently utilized as its hydrochloride salt, CAS 1423025-73-3) has emerged as a highly privileged building block in modern medicinal chemistry[1]. By providing a highly reactive secondary amine for scaffold integration and a directional sulfonamide for target engagement, this molecule acts as a critical vector for improving both the physicochemical properties and the binding affinity of small molecule therapeutics.

This technical guide dissects the structural dynamics, physicochemical benefits, and field-proven synthetic methodologies for integrating this pharmacophore into advanced drug scaffolds.

Structural Dynamics and Physicochemical Profiling

The architectural brilliance of N-methylpyrrolidine-3-sulfonamide lies in its dual-functionality. The core features an unsubstituted secondary amine embedded within a pyrrolidine ring, making it an ideal nucleophile. Simultaneously, the N-methylsulfonamide moiety at the C3 position provides highly directional hydrogen-bonding capabilities[2].

Table 1: Physicochemical Properties & Design Causality

To understand why this building block is selected, we must analyze its physicochemical footprint (data based on the free base[3]):

PropertyValueCausality / Implication in Drug Design
Molecular Weight 164.23 g/mol Its low molecular weight allows for seamless integration into larger, complex scaffolds without violating Lipinski's Rule of 5.
cLogP (predicted) ~ -0.9Highly hydrophilic. It acts as a "solubility sink," drastically reducing the overall lipophilicity (LogD) of hydrophobic cores.
H-Bond Donors 2Facilitates critical interactions with target protein backbones, particularly in the hinge regions of kinases.
H-Bond Acceptors 3Enhances aqueous solubility and provides stable, solvent-exposed interaction points to prevent protein aggregation.
Topological Polar Surface Area 66.6 Ų[2]Optimal for maintaining cellular permeability while purposefully restricting excessive blood-brain barrier (BBB) penetration if systemic targeting is desired.

Pharmacophore Logic in Target-Oriented Design

The stereochemistry at the C3 position is paramount. The (3S) and (3R) enantiomers project the sulfonamide group into entirely different spatial vectors. In rational drug design—such as the development of isoform-selective kinase inhibitors or PROTAC linkers—this vector control allows medicinal chemists to precisely target solvent-exposed regions or specific ribose-binding pockets.

PharmacophoreLogic Core Pyrrolidine-3-Sulfonamide Core Prop1 Secondary Amine Vector for Core Attachment Core->Prop1 Prop2 Sulfonamide Group H-Bond Donor/Acceptor Core->Prop2 Prop3 Chiral Center (C3) Spatial Vector Control Core->Prop3 Out1 Improved Kinase Selectivity Prop1->Out1 Out2 Enhanced Aqueous Solubility Prop2->Out2 Prop3->Out1

Fig 1: Pharmacophore logic mapping of the pyrrolidine-3-sulfonamide structural motifs.

Synthetic Methodologies for Scaffold Integration

Integrating this building block into heteroaryl scaffolds is typically achieved via Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination[4].

SyntheticWorkflow Start N-methylpyrrolidine-3-sulfonamide (Secondary Amine Core) Cond1 Pd-Catalyzed Buchwald-Hartwig Start->Cond1 Cond2 Base-Promoted SNAr Start->Cond2 Reag1 Aryl Halides (Ar-X) Pd2(dba)3, BINAP, NaOtBu Cond1->Reag1 Reag2 Electron-Deficient Ar-F/Cl DIPEA, DMF/DMSO Cond2->Reag2 Prod1 N-Aryl Pyrrolidine Derivatives Reag1->Prod1 Reag2->Prod1

Fig 2: Divergent synthetic workflows for the integration of N-methylpyrrolidine-3-sulfonamide.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The following is a self-validating, field-tested protocol for coupling the hydrochloride salt of (3S)-N-methylpyrrolidine-3-sulfonamide to an aryl bromide core.

Step 1: Reagent Assembly & Catalyst Pre-activation

  • Action: In an oven-dried Schlenk flask, combine the Aryl Bromide (1.0 eq), (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride (1.2 eq), Pd2(dba)3 (0.05 eq), and (±)-BINAP (0.10 eq)[4].

  • Causality: (±)-BINAP is specifically selected for its large bite angle, which accelerates the reductive elimination step—historically the rate-limiting step when coupling sterically hindered secondary amines to aryl cores.

Step 2: Stoichiometric Base Addition

  • Action: Add Sodium tert-butoxide (NaOtBu) (2.5 eq) to the solid mixture[4].

  • Causality: A common failure point in this workflow is base under-dosing. Because the amine is supplied as a hydrochloride salt, exactly 1.0 eq of NaOtBu is instantly consumed to liberate the free base in situ. The remaining 1.5 eq is required to deprotonate the palladium-bound amine intermediate during the catalytic cycle.

Step 3: Solvent Introduction and Deoxygenation

  • Action: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration relative to the aryl halide. Degas the suspension via three rigorous freeze-pump-thaw cycles[4].

  • Causality: 1,4-Dioxane is chosen for its non-coordinating properties and optimal boiling point (101°C). Rigorous deoxygenation is mandatory; trace oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, permanently stalling the reaction.

Step 4: Thermal Activation and In-Process Quality Control (IPQC)

  • Action: Heat the mixture to 90°C under an argon atmosphere for 8 hours. At the 4-hour mark, withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Causality (Self-Validation): Relying on Thin-Layer Chromatography (TLC) is a critical error for this specific pharmacophore. The high polarity of the sulfonamide product causes severe streaking on normal-phase silica, leading to false negatives. LC-MS provides unambiguous, self-validating proof of intermediate consumption and product mass (M+H) generation.

Step 5: Isolation and Purification

  • Action: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality: The zwitterionic nature of the intermediate states and the extreme polarity of the final product make reverse-phase chromatography vastly superior to normal-phase methods for achieving the >95% purity required for downstream biological assays.

Conclusion

The strategic incorporation of N-methylpyrrolidine-3-sulfonamide represents a masterclass in property-based drug design. By mastering the synthetic nuances of its integration—particularly the stoichiometric management of its salt forms during transition-metal catalysis—discovery teams can rapidly access highly soluble, target-specific chemical space. Its ability to act as both a structural spacer and a solubility enhancer ensures its continued prominence in the development of next-generation therapeutics.

References

  • [3] Title: (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride (C5H12N2O2S) | Source: PubChemLite / University of Luxembourg | URL: [Link]

  • [2] Title: (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride (CID 165980768) | Source: National Center for Biotechnology Information (PubChem) | URL:[Link]

  • [4] Title: WO 2019/106004 A1 - Novel Compounds and Pharmaceutical Compositions Thereof | Source: World Intellectual Property Organization (WIPO) / Google Patents | URL:

Sources

Foundational

N-Methylpyrrolidine-3-Sulfonamide: Overcoming Blood-Brain Barrier Permeability Challenges in CNS Drug Design

Executive Summary In central nervous system (CNS) drug discovery, achieving optimal brain exposure is a multidimensional physicochemical balancing act. The N-methylpyrrolidine-3-sulfonamide moiety has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, achieving optimal brain exposure is a multidimensional physicochemical balancing act. The N-methylpyrrolidine-3-sulfonamide moiety has emerged as a highly versatile, privileged scaffold, particularly in the development of selective Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia and other neurological targets[1]. However, combining a basic aliphatic amine (pyrrolidine) with a highly polar hydrogen-bonding group (sulfonamide) presents significant challenges for Blood-Brain Barrier (BBB) permeability.

As a Senior Application Scientist, I approach the optimization of this scaffold by analyzing the causality between its 3D stereoelectronic properties and lipid bilayer thermodynamics. This whitepaper provides an in-depth technical guide to the physicochemical determinants, mechanistic permeation pathways, and self-validating experimental workflows required to successfully drive N-methylpyrrolidine-3-sulfonamide derivatives across the BBB.

Physicochemical Determinants of BBB Permeability

To understand why specific structural modifications succeed or fail, we must dissect the scaffold into its constituent parts. The BBB is a highly restrictive lipid bilayer that selectively permits the passive diffusion of lipophilic, uncharged molecules while actively excluding polar or charged xenobiotics[2].

  • The N-Methylpyrrolidine Core: The tertiary amine of the N-methylpyrrolidine ring is basic, with a pKa​ typically ranging from 8.5 to 9.0. Consequently, at a physiological pH of 7.4, the molecule is predominantly protonated (cationic). Ordinarily, this charge would incur a massive desolvation energy penalty, preventing membrane insertion. However, the sp3 -hybridized pyrrolidine ring is non-planar and undergoes pseudorotation[3]. By adopting specific envelope conformers (e.g., Cγ​ -exo or Cγ​ -endo), the molecule can internally shield the protonated nitrogen or present a contiguous lipophilic surface area to the lipid bilayer, mitigating the desolvation penalty[3].

  • The Sulfonamide Moiety: Sulfonamides possess a high topological polar surface area (tPSA). If the sulfonamide nitrogen is primary ( −SO2​NH2​ ) or secondary ( −SO2​NHR ), it acts as a potent hydrogen bond donor (HBD). High HBD counts are notoriously detrimental to CNS penetration[4].

The successful design of a CNS-penetrant drug utilizing this scaffold requires masking the HBDs while tuning the overall lipophilicity (LogD) to balance aqueous solubility with membrane affinity.

Quantitative Physicochemical Profiling

The following table summarizes the causal relationship between the scaffold's physicochemical parameters and BBB permeability outcomes.

Physicochemical ParameterN-Methylpyrrolidine MoietySulfonamide MoietyOptimized 3,4-Disubstituted ScaffoldImpact on BBB Permeability
pKa​ (Ionization) ~8.5 (Basic)~9.5 - 10.5 (Acidic, if 1°/2°)Amphoteric / Zwitterionic potentialDictates ionization state at pH 7.4; tertiary sulfonamides prevent negative ionization.
Topological PSA (tPSA) 3.2 Ų42.5 Ų (Primary)< 60 Ų (Targeted)Lower tPSA (< 90 Ų) is critical for passive transcellular diffusion.
H-Bond Donors (HBD) 01 - 20 (if tertiary)Eliminating HBDs drastically reduces the desolvation energy penalty.
ClogP / LogD (pH 7.4) ~1.0~ -0.52.0 - 3.5Optimal LogD (2.0-3.5) balances aqueous solubility with lipid membrane partitioning.

Mechanistic Pathways: Permeation vs. Efflux

While optimizing passive transcellular diffusion is the first step, the primary hurdle for pyrrolidine sulfonamides is active efflux. The endothelial cells of the BBB highly express P-glycoprotein (P-gp / MDR1) , an ATP-dependent efflux pump that recognizes basic, lipophilic molecules[2].

Because the N-methylpyrrolidine nitrogen is protonated at physiological pH, it frequently triggers P-gp substrate recognition. If the efflux ratio (ER) is too high, the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) will remain sub-therapeutic, regardless of the compound's passive permeability[1].

BBB_Pathway Blood Blood Compartment (Free Drug) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Brain Brain Parenchyma (Target Engagement) Endothelial->Brain Transcellular Permeation Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Recognition Pgp->Blood Active Efflux (ATP-dependent)

Mechanistic pathways of BBB permeation and P-gp mediated efflux for pyrrolidine sulfonamides.

Structural Optimization Strategies to Defeat P-gp

To bypass P-gp recognition in 3,4-disubstituted pyrrolidine sulfonamides, medicinal chemists employ specific structural modifications:

  • Halogenation for Steric Shielding: The addition of fluorophenyl groups to the pyrrolidine core alters the local electron density and introduces steric bulk. This disrupts the pharmacophore model required for P-gp binding cavity recognition, effectively lowering the efflux ratio[1].

  • Fragment Merging: Utilizing Fragment-Based Drug Discovery (FBDD) techniques, the N-methylpyrrolidine-3-sulfonamide fragment can be merged with lipophilic vectors that force the molecule into a conformation incompatible with P-gp binding, while retaining target affinity[5].

Experimental Workflow: Validating BBB Permeability

To ensure scientific integrity, permeability cannot be assumed from in silico models alone[1]. It must be empirically proven through a cascading, self-validating experimental workflow.

Exp_Workflow Synth Compound Synthesis (N-methylpyrrolidine-3-sulfonamides) PAMPA PAMPA-BBB Assay (Passive Permeability) Synth->PAMPA MDCK MDCK-MDR1 Assay (P-gp Efflux Ratio) PAMPA->MDCK If Papp > 10 x 10^-6 cm/s MDCK->Synth If ER > 2.0 (Redesign) InVivo In Vivo PK (Rodent) (Brain/Plasma Ratio) MDCK->InVivo If Efflux Ratio (ER) < 2.0 Decision Lead Optimization Decision Matrix InVivo->Decision

Self-validating experimental workflow for assessing BBB permeability and efflux liability.

Protocol A: PAMPA-BBB (Passive Permeability Assessment)

Objective: To isolate and measure passive transcellular diffusion, independent of active transport mechanisms. Self-Validating Mechanism: The assay includes internal reference standards (Verapamil for high permeability; Theophylline for low permeability) to validate membrane integrity and dynamic range.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well acceptor plate with 5 μL of a 2% (w/v) porcine brain lipid extract dissolved in dodecane.

  • Donor Solution Setup: Dilute the N-methylpyrrolidine-3-sulfonamide test compound in PBS (pH 7.4) to a final concentration of 10 μM (ensure DMSO concentration remains 1%). Add 300 μL to the donor wells.

  • Acceptor Solution Setup: Add 200 μL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully assemble the donor and acceptor plates to form a "sandwich." Incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​>10×10−6 cm/s indicates high passive BBB permeability.

Protocol B: MDCK-MDR1 Bidirectional Assay (Efflux Liability)

Objective: To determine if the compound is a substrate for P-gp, which would restrict actual brain accumulation despite good passive permeability. Self-Validating Mechanism: The assay is run in duplicate—one set with the test compound alone, and one set co-incubated with a known P-gp inhibitor (e.g., Elacridar 1 μM ). If P-gp is responsible for efflux, the Efflux Ratio (ER) in the inhibited well will collapse to ~1.0.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) onto Transwell polycarbonate inserts. Culture for 4-5 days until a confluent monolayer forms.

  • Monolayer Validation: Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω⋅cm2 , confirming tight junction integrity.

  • Apical to Basolateral (A-to-B) Dosing: Add 10 μM of the test compound to the Apical chamber (mimicking blood to brain). Add blank buffer to the Basolateral chamber.

  • Basolateral to Apical (B-to-A) Dosing: In parallel wells, add 10 μM of the test compound to the Basolateral chamber (mimicking brain to blood). Add blank buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers at t=120 min.

  • Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) . An ER<2.0 is generally required to progress a CNS candidate to in vivo pharmacokinetic studies[2].

Conclusion

The N-methylpyrrolidine-3-sulfonamide fragment is a highly effective pharmacophore for CNS targets, provided its physicochemical liabilities are rigorously managed. By converting primary sulfonamides to tertiary structures, leveraging the pseudorotation of the pyrrolidine ring to mask basic charges, and utilizing targeted halogenation to evade P-gp efflux, drug development professionals can achieve robust BBB permeability. Adhering to the self-validating experimental workflows detailed above ensures that in vitro permeability data reliably translates to in vivo CNS efficacy.

References

  • [5] Chan, B. W. G. L., et al. "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece." Frontiers in Chemistry, 2024. URL:[Link]

  • [3] Li Petri, G., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021. URL:[Link]

  • [1] El fadili, M., et al. "In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors." Arabian Journal of Chemistry, 2023. URL:[Link]

  • [4] PF-4455242 Research Group. "Design and Discovery of a Selective Small Molecule κ Opioid Antagonist." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • [2] Royal Society of Chemistry. "Medicinal Chemistry Challenges in CNS Drug Discovery." RSC Books, 2012. URL:[Link]

Sources

Exploratory

Decoding Chirality: A Comprehensive Guide to the Structural Characterization of N-Methylpyrrolidine-3-Sulfonamide Enantiomers

As drug development increasingly demands stereochemical precision, the structural characterization of chiral building blocks has become a critical bottleneck. Chiral sulfonamides are highly valued in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands stereochemical precision, the structural characterization of chiral building blocks has become a critical bottleneck. Chiral sulfonamides are highly valued in medicinal chemistry due to their robust physicochemical properties, target specificity, and multidirectional biological activities (1)[1].

N-methylpyrrolidine-3-sulfonamide presents a unique analytical challenge. Its structure features a highly basic tertiary amine, a hydrogen-bond-donating sulfonamide moiety, and significant conformational flexibility due to the pyrrolidine ring's envelope flipping. Distinguishing its (R) and (S) enantiomers requires an integrated, orthogonal approach. As a Senior Application Scientist, I do not view these techniques as isolated tests, but as a self-validating analytical ecosystem designed to eliminate stereochemical ambiguity.

Workflow A Racemic N-methylpyrrolidine -3-sulfonamide B Chiral Separation (SFC / HPLC) A->B Resolution C (R)-Enantiomer B->C D (S)-Enantiomer B->D E Absolute Configuration (VCD / X-Ray) C->E Structural ID F Enantiomeric Purity (Chiral NMR) C->F QC D->E D->F

Caption: Analytical workflow for the isolation and structural characterization of chiral enantiomers.

Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

Before structural characterization can occur, the enantiomers must be isolated. While High-Performance Liquid Chromatography (HPLC) is traditional, Supercritical Fluid Chromatography (SFC) is the modern gold standard for chiral separations. Chiral chromatography directly separates enantiomers by exploiting their different affinities for a chiral stationary phase (2)[2].

Protocol 1: SFC Separation of N-Methylpyrrolidine-3-Sulfonamide
  • Step 1: Sample Preparation. Dissolve the racemic mixture in HPLC-grade methanol at 10 mg/mL.

    • Causality: Methanol acts as a strong modifier, ensuring complete solubility and disrupting the strong intermolecular hydrogen bonding inherent to sulfonamides.

  • Step 2: Column Selection. Utilize an immobilized amylose-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IG).

    • Causality: The carbamate linkages in the CSP provide highly specific hydrogen bond donor/acceptor sites that interact stereoselectively with the sulfonamide −NH2​ and the pyrrolidine nitrogen.

  • Step 3: Method Parameters. Set the mobile phase to 80% supercritical CO2​ and 20% Methanol containing 0.1% Diethylamine (DEA).

    • Causality: DEA is critical. It suppresses non-specific secondary interactions between the basic N-methylpyrrolidine nitrogen and residual silanols on the column, preventing severe peak tailing.

  • Step 4: Self-Validation. Perform a blank injection followed by a racemic standard injection. Ensure the resolution ( Rs​ ) is > 1.5. Collect fractions and immediately re-inject a small aliquot of each fraction to confirm that no on-column racemization occurred.

Quantitative Data: SFC vs. HPLC Performance
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase CO2​ / Methanol (80:20) + 0.1% DEAHexane / Isopropanol (70:30) + 0.1% DEA
Flow Rate 3.0 - 5.0 mL/min0.5 - 1.0 mL/min
Resolution ( Rs​ ) > 2.5~ 1.5
Run Time < 5 minutes15 - 25 minutes
Solvent Waste Low (Supercritical CO2​ evaporates)High (Organic solvents require disposal)

Absolute Configuration via Vibrational Circular Dichroism (VCD)

Historically, X-ray crystallography was the default for determining absolute configuration. However, aromatic and aliphatic sulfonamides frequently form complex 1D chain assemblies (dimeric, zigzag, helical, or straight patterns) driven by intermolecular hydrogen bonding between sulfonamide protons and sulfonyl oxygens (3)[3]. This often leads to polymorphism or oils that refuse to crystallize.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left versus right circularly polarized infrared radiation by molecular vibrational transitions (4)[4]. Its primary advantage is that it operates entirely in the solution state, eliminating the need for single crystals (5)[5].

VCD_Workflow Exp Experimental VCD/IR Measurement (Solution) Comp Spectral Comparison (Cai-factor / SimVCD) Exp->Comp IR/VCD Spectra DFT DFT Calculations (Conformational Search) DFT->Comp Calculated Spectra AC Absolute Configuration Assignment Comp->AC High Confidence Match

Caption: VCD methodology integrating experimental measurement with DFT computational modeling.

Protocol 2: VCD Measurement and DFT Correlation
  • Step 1: Sample Preparation. Dissolve the isolated enantiomer in CDCl3​ at a high concentration (~0.1 M) and place it in a BaF2​ cell.

    • Causality: VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorption. High concentration is mandatory to achieve an adequate signal-to-noise ratio.

  • Step 2: Spectral Acquisition. Record the IR and VCD spectra using an FT-VCD spectrometer at 4 cm−1 resolution for 4-6 hours.

    • Causality: Extended scanning time averages out random noise, which is critical for resolving the subtle chiroptical differences in the sulfonamide S=O asymmetric (~1350 cm−1 ) and symmetric (~1150 cm−1 ) stretching modes.

  • Step 3: Computational Modeling (DFT). Perform a conformational search using molecular mechanics, followed by DFT optimization at the B3LYP/6-311G(d,p) level.

    • Causality: N-methylpyrrolidine-3-sulfonamide exhibits significant conformational flexibility. Accurate Boltzmann population weighting of these conformers is mandatory because the final theoretical VCD spectrum is a composite of all populated states.

Orthogonal Validation via Chiral NMR

While VCD determines the absolute 3D geometry, Chiral Nuclear Magnetic Resonance (NMR) is utilized to rapidly assess the enantiomeric purity (ee%) of the separated fractions without relying entirely on chromatography.

Protocol 3: Enantiomeric Purity Assessment via Chiral Solvating Agents
  • Step 1: Sample Preparation. Dissolve 5 mg of the enantiomer in 0.5 mL of CDCl3​ .

  • Step 2: CSA Addition. Add 1.2 equivalents of a Chiral Solvating Agent (CSA), such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).

    • Causality: The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding with the sulfonamide group and steric/pi-pi interactions.

  • Step 3: Acquisition. Acquire a standard 1H NMR spectrum (400 MHz or higher). Focus on the N-methyl singlet (~2.3 ppm).

    • Causality: The transient diastereomeric complexes possess slightly different chemical environments, causing the N-methyl singlet to split into two distinct, integratable peaks.

  • Step 4: Self-Validation. Spike the sample with 5% of the racemic mixture. The integration of the minor split peak should increase proportionally, confirming the identity of the enantiomeric signals and validating the ee% calculation.

Summary of Analytical Techniques

TechniquePrimary PurposeKey AdvantageLimitation
Chiral SFC Enantiomeric separationHigh throughput, scalable, green chemistryRequires specialized high-pressure equipment
VCD Absolute configurationSolution-state, no crystals neededRequires accurate DFT modeling & high concentration
X-Ray Crystallography 3D Structural IDUnambiguous spatial resolutionPolymorphism, difficult crystal growth
Chiral NMR (with CSA) Enantiomeric purity (ee%)Rapid, quantitative, orthogonal to SFCPotential signal overlapping in complex spectra

References

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications.[Link]

  • RSC Advances. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.[Link]

  • Sherer, E. C., et al. (2019). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC.[Link]

  • MDPI. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules.[Link]

  • ACS Publications. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design.[Link]

  • ACS Publications. (2011). A Vibrational Circular Dichroism Approach to the Determination of the Absolute Configurations. Journal of Natural Products.[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-methylpyrrolidine-3-sulfonamide in Solution

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of N-methylpyrrolidine-3-sulfonamide in solution. It delves...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of N-methylpyrrolidine-3-sulfonamide in solution. It delves into the theoretical underpinnings of its stability, outlines robust experimental protocols for its evaluation, and discusses the analytical techniques required for accurate assessment.

Introduction: The Imperative of Stability Analysis

N-methylpyrrolidine-3-sulfonamide is a molecule of interest in pharmaceutical and chemical research, incorporating a saturated heterocyclic pyrrolidine ring and a sulfonamide functional group. The thermodynamic stability of such a compound in solution is a critical quality attribute that dictates its shelf-life, efficacy, and safety in potential applications. Degradation of the active molecule can lead to a loss of potency and the formation of potentially toxic byproducts.[1] Therefore, a thorough understanding of its stability profile under various environmental conditions is paramount during the development lifecycle.

This guide will navigate the complexities of stability testing, from predictive assessments based on chemical structure to the execution of rigorous, guideline-compliant experimental studies.

Theoretical Framework: Predicting Degradation

The inherent stability of N-methylpyrrolidine-3-sulfonamide is governed by the chemical reactivity of its constituent parts: the N-methylpyrrolidine ring and the sulfonamide group. An analysis of these structures allows for the prediction of likely degradation pathways.

The Sulfonamide Moiety: A Key Point of Scrutiny

The sulfonamide group (R-SO₂-NR'R'') is a critical functional group in many pharmaceutical compounds.[2][3] Its stability is often pH-dependent. While generally resistant to hydrolysis under neutral and acidic conditions, sulfonamides can be susceptible to cleavage under harsh acidic or basic conditions.[4][5][6]

  • Hydrolysis: The primary non-photolytic, abiotic degradation pathway for many sulfonamides is hydrolysis.[5][6] This can occur via two main mechanisms: cleavage of the sulfur-nitrogen (S-N) bond or the sulfur-carbon (S-C) bond. The S-N bond is often the more labile, particularly under extreme pH conditions. Studies have shown that while many sulfonamides are hydrolytically stable under typical environmental pH and temperature, their degradation can be accelerated under forced conditions.[5][6]

  • SO₂ Extrusion: Another documented degradation pathway for sulfonamides, particularly under photolytic or high-energy conditions, is the extrusion of sulfur dioxide (SO₂).[7][8]

The N-methylpyrrolidine Ring: Potential for Oxidation and Ring Opening

The saturated N-methylpyrrolidine ring presents its own set of potential stability challenges.

  • Oxidation: The tertiary amine of the N-methylpyrrolidine and the adjacent methylene groups can be susceptible to oxidation.[9] Oxidative degradation can be initiated by atmospheric oxygen, residual peroxides in excipients, or exposure to light. This can lead to the formation of N-oxides or ring-opened products. Studies on N-methylpyrrolidone (NMP), a structurally related compound, have shown it undergoes oxidative degradation, particularly in the presence of transition metals.[10][11] This process can lead to the formation of N-methylsuccinimide (NMS) and other degradation products.[10][11] In some biological systems, δ-oxidation of a pyrrolidine ring can lead to ring opening to form an aminoaldehyde intermediate.[12]

  • Ring Opening: While generally stable, the pyrrolidine ring can undergo cleavage under certain energetic conditions, such as electroreductive or radical-mediated processes.[13][14]

A Systematic Approach to Stability Assessment

A comprehensive evaluation of the thermodynamic stability of N-methylpyrrolidine-3-sulfonamide requires a multi-faceted experimental approach, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][15] This involves forced degradation studies to identify potential degradation products and pathways, followed by kinetic studies under various conditions to determine the rate of degradation.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[16] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during its shelf-life.[16] The goal is to generate degradation products and identify the likely degradation pathways.[1][15][16] According to ICH Q1A(R2), a target degradation of 5-20% is generally considered optimal to provide reliable data without being excessive.[15]

The following stress conditions are recommended for a comprehensive forced degradation study of N-methylpyrrolidine-3-sulfonamide in solution:

  • Acid and Base Hydrolysis: Exposure to a range of acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures (e.g., 60-80 °C).[15]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.[15][17]

  • Thermal Degradation: Heating the solution at a high temperature (e.g., 80-100 °C) to assess thermal lability.[1][18]

  • Photostability: Exposing the solution to a combination of visible and UV light, as specified by ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[1][19][20]

The workflow for a forced degradation study is visualized below:

Caption: Workflow for a forced degradation study.

Kinetic Studies: Quantifying Stability

Once the degradation pathways have been elucidated, kinetic studies are performed to determine the rate of degradation under specific, well-controlled conditions (e.g., pH, temperature, buffer concentration).[17][21][22] These studies are crucial for predicting the shelf-life of the compound in solution.

The degradation of many pharmaceutical compounds in solution follows first-order kinetics.[17][23] The rate of degradation can be described by the following equation:

ln([A]t) = ln([A]₀) - kt

Where:

  • [A]t is the concentration of the drug at time t

  • [A]₀ is the initial concentration of the drug

  • k is the first-order rate constant

By determining the rate constant (k) at different temperatures, the activation energy (Ea) for the degradation reaction can be calculated using the Arrhenius equation. This allows for the prediction of the degradation rate at other temperatures, which is essential for establishing appropriate storage conditions.

Essential Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any stability study.[24][25] This method must be able to separate the parent compound from all potential degradation products and impurities, allowing for accurate quantification of each.[1]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity, accuracy, and versatility.[26][27] A reversed-phase HPLC method with UV detection is typically the primary analytical tool.

Key considerations for method development:

  • Column Chemistry: A C18 column is a common starting point, but other stationary phases may be necessary to achieve optimal separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components.

  • Detection: A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment.

Mass Spectrometry (MS) for Degradant Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of degradation products.[25][28] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to piece together the structure of the unknown degradants.

The general workflow for stability analysis is depicted below:

Stability_Analysis_Workflow cluster_study Stability Study Execution cluster_analytical Analytical Testing cluster_data Data Evaluation Start Initiate Stability Study (Long-term & Accelerated) Sampling Periodic Sampling Start->Sampling over time HPLC_Analysis HPLC-UV/PDA Analysis (Assay & Impurities) Sampling->HPLC_Analysis Test samples LCMS_Analysis LC-MS/MS for Degradant ID HPLC_Analysis->LCMS_Analysis if new peaks Kinetics Kinetic Modeling (Degradation Rate) HPLC_Analysis->Kinetics Report Generate Stability Report LCMS_Analysis->Report ShelfLife Shelf-Life Prediction Kinetics->ShelfLife ShelfLife->Report

Caption: General workflow for stability analysis.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner.

Tabular Summary of Forced Degradation Results
Stress ConditionReagent/ParametersObservationMajor Degradants (if any)% Degradation
Acid Hydrolysis0.1 M HCl, 80°C, 24hSignificant degradationDP-1, DP-215%
Base Hydrolysis0.1 M NaOH, 60°C, 8hRapid degradationDP-3, DP-4>50%
Oxidation3% H₂O₂, RT, 24hModerate degradationDP-510%
Thermal80°C in water, 48hMinor degradationTrace amounts of DP-1<5%
PhotolyticICH Q1B conditionsModerate degradationDP-6, DP-712%

DP = Degradation Product; RT = Room Temperature. Data is hypothetical.

Kinetic Data Analysis

The degradation rate constants (k) obtained from kinetic studies at different temperatures can be used to construct an Arrhenius plot (ln(k) vs. 1/T). This plot allows for the determination of the activation energy and the pre-exponential factor, which can then be used to predict the shelf-life (t₉₀, the time it takes for 10% of the drug to degrade) at various storage temperatures.

Conclusion

A thorough investigation of the thermodynamic stability of N-methylpyrrolidine-3-sulfonamide in solution is a critical, multi-step process. It begins with a theoretical assessment of potential degradation pathways based on the molecule's structure. This is followed by comprehensive forced degradation studies to identify actual degradation products under various stress conditions. Finally, kinetic studies provide the quantitative data necessary to predict the compound's shelf-life. A validated, stability-indicating analytical method, typically HPLC with UV and MS detection, is essential for the success of these studies. The data generated from this systematic approach is fundamental for ensuring the quality, safety, and efficacy of any formulation containing N-methylpyrrolidine-3-sulfonamide.

References

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]

  • Stability Testing for Pharmaceutical Drug Products. (2025, January 3). Vici Health Sciences. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.[Link]

  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (2009, December 22). Journal of Agricultural and Food Chemistry. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International - Chromatography Online. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Pharmaceutical Stability Testing. Emery Pharma. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). PubMed. [Link]

  • Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. (2023, December 1). PubMed. [Link]

  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC. [Link]

  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. (2013, December 15). PubMed. [Link]

  • Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS. PMC. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). MDPI. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • KINETIC MODELING ON DRUG RELEASE FROM CONTROLLED DRUG DELIVERY SYSTEMS. Acta Poloniae Pharmaceutica. [Link]

  • (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. [Link]

  • Full article: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. (2013, December 31). Taylor & Francis. [Link]

  • N-methylpyrrolidine-3-sulfonamide hydrochloride. Synthonix Corporation. [Link]

  • CHEMICAL KINETICS AND STABILITY -Chapter 14 Lecture 1. University of Babylon. [Link]

  • Kinetics and drug stability. SlideShare. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020, March 4). PMC. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2022, December 3). MDPI. [Link]

  • Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). PMC. [Link]

  • Electroreductive Cleavage of C(sp3)–N Bonds in Saturated N-Carbonyl Heterocycles. (2026, March 15). Journal of the American Chemical Society. [Link]

  • Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. (2016, June 15). PubMed. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013, January 15). PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a. Queen's University Belfast. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). Egyptian Journal of Chemistry. [Link]

  • The Use Of N-Methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. ResearchGate. [Link]

  • Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures. (2023, October 22). MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note: N-Methylpyrrolidine-3-sulfonamide as a Versatile Building Block in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, the strategic selection of building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. N-methylpyrrolidine-3-sulfonamide (and its h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the strategic selection of building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. N-methylpyrrolidine-3-sulfonamide (and its hydrochloride salt) has emerged as a highly valuable chiral scaffold[1]. This molecule seamlessly integrates three critical structural features:

  • The Pyrrolidine Core: Provides conformational restriction. Compared to flexible aliphatic amines, the rigidified pyrrolidine ring reduces the entropic penalty upon target binding and improves metabolic stability against oxidative deamination.

  • The Sulfonamide Moiety: Acts as a robust bioisostere for carboxylic acids and amides. It offers a distinct hydrogen-bonding geometry (two hydrogen-bond acceptors and one donor) and is highly resistant to enzymatic hydrolysis by amidases.

  • The N-Methyl Group: Modulates the basicity of the amine. While secondary amines often trigger hERG channel liabilities due to strong electrostatic interactions in the ion channel's central cavity, N-methylation introduces steric bulk and alters the lipophilicity profile, frequently mitigating off-target cardiotoxicity.

Physicochemical Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in cross-coupling reactions and its ultimate impact on the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2].

PropertyValueImplication for Medicinal Chemistry
Chemical Formula C₅H₁₂N₂O₂SLow molecular weight (Lead-oriented synthesis).
Molecular Weight 164.23 g/mol (Free base)Highly atom-efficient for fragment-based drug design.
CAS Number 1206969-08-5 (Base) / 1423025-73-3 (HCl)[3]Commercially available in high purity for scale-up[4].
Predicted XLogP -0.9[2]Enhances aqueous solubility of lipophilic lead compounds.
H-Bond Donors (HBD) 1Capable of targeted interactions within kinase/GPCR pockets.
H-Bond Acceptors (HBA) 4Strong interaction potential with backbone amides.
Monoisotopic Mass 164.06195 Da[2]Exact mass tracking via LC-MS ([M+H]⁺ at m/z 165.07)[2].

Mechanistic Insights: The C-N Cross-Coupling of Sulfonamides

Integrating N-methylpyrrolidine-3-sulfonamide into complex drug scaffolds typically requires C-N bond formation with aryl or heteroaryl halides. However, sulfonamides present a unique synthetic challenge: their nucleophilicity is significantly attenuated compared to alkyl amines due to the strong electron-withdrawing nature of the sulfonyl group[5].

To overcome this energy barrier, transition-metal catalysis (Palladium or Nickel) is required. The causality of the reaction design relies on two critical factors:

  • Base Selection: The pKa of a primary sulfonamide is approximately 10. A strong base, such as Sodium tert-butoxide (NaOtBu, conjugate acid pKa ~17), is mandatory to quantitatively deprotonate the sulfonamide, forming a highly nucleophilic sodium sulfonamide salt prior to transmetalation.

  • Ligand Architecture: Bidentate phosphine ligands like (±)-BINAP or Xantphos are utilized to prevent the formation of inactive palladium dimers and to accelerate the reductive elimination step, which is often the rate-limiting step in sulfonamide cross-coupling[6].

Pharmacophore BB N-Methylpyrrolidine-3-sulfonamide Sulf Sulfonamide Moiety (Bioisostere) BB->Sulf comprises Pyrr Pyrrolidine Core (Conformational Restriction) BB->Pyrr comprises NMet N-Methyl Group (Basicity Modulator) BB->NMet comprises TargetH Target Protein Hydrogen Bond Network Sulf->TargetH H-Bond Donor/Acceptor TargetS Target Protein Asp/Glu Acidic Pocket Pyrr->TargetS Protonated Amine Salt Bridge TargetL Target Protein Lipophilic Pocket NMet->TargetL Lipophilic Interaction (hERG Mitigation)

Figure 1: Pharmacophore mapping and target interaction logic of N-methylpyrrolidine-3-sulfonamide.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the late-stage functionalization of N-methylpyrrolidine-3-sulfonamide.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Arylation

This robust thermal protocol is ideal for standard aryl and heteroaryl bromides/chlorides[6].

Reagents:

  • N-methylpyrrolidine-3-sulfonamide hydrochloride (1.0 equiv, e.g., 77.0 mg, 384 µmol)[6]

  • Aryl Halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.2 equiv, 70.3 mg)[6]

  • (±)-BINAP (0.2 equiv, 47.8 mg)[6]

  • Sodium tert-butoxide (NaOtBu) (1.35 equiv, 50.0 mg)[6]

  • Anhydrous 1,4-Dioxane (9 mL)[6]

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methylpyrrolidine-3-sulfonamide hydrochloride, the aryl halide, NaOtBu, and (±)-BINAP.

  • Primary Degassing: Seal the tube with a rubber septum and subject it to three cycles of vacuum evacuation followed by nitrogen backfilling. Self-Validation: Failure to strictly exclude oxygen will result in the rapid oxidation of Pd(0) to inactive Pd(II) black, halting the catalytic cycle.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe. Purge the resulting suspension with nitrogen gas for 10 minutes.

  • Catalyst Activation: Quickly remove the septum, add Pd₂(dba)₃, and reseal. Purge with nitrogen for an additional 5 minutes. Self-Validation: The solution should transition from a dark purple/brown to a deep red color upon heating, indicating the formation of the active Pd(0)-BINAP complex.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor via LC-MS for the disappearance of the m/z 165.07 [M+H]⁺ peak[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium particulates. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

Workflow Step1 1. Reagent Assembly Sulfonamide + Aryl Halide + Base (NaOtBu) Step2 2. Degassing N2 Purge (Critical for Pd) Step1->Step2 Step3 3. Catalyst Addition Pd2(dba)3 + BINAP Step2->Step3 Step4 4. Reaction Execution Heat to 90°C / 1,4-Dioxane Step3->Step4 Step5 5. Workup & Purification Filtration & Chromatography Step4->Step5

Figure 2: Experimental workflow for the Buchwald-Hartwig coupling of sulfonamides.

Protocol B: Photoredox/Nickel Dual-Catalyzed Arylation (Mild Conditions)

For thermally sensitive substrates or highly functionalized lead compounds, a room-temperature photosensitized nickel catalysis method (developed by the MacMillan group) provides an excellent alternative[7]. This method utilizes an energy-transfer mechanism where C-N bond reductive elimination occurs from a triplet excited Ni(II) complex[7].

Key Modifications:

  • Catalysts: NiCl₂·glyme (10 mol%), dtbbpy ligand (15 mol%), and an Iridium photocatalyst (e.g., Ir(ppy)₃, 2 mol%).

  • Sensitizer: Benzophenone (0.5 equiv) acts as an organic sensitizer to facilitate energy transfer[5].

  • Execution: The reaction is irradiated with Blue LEDs (450 nm) at room temperature for 24 hours. Self-Validation: The reaction must be performed in clear glass vials; amber vials will block the necessary photon flux, resulting in 0% conversion.

References

  • W O 2019/106004 Al - Googleapis.com / WIPO. (Demonstrates the specific Buchwald-Hartwig amination protocol utilizing N-methylpyrrolidine-3-sulfonamide hydrochloride, Pd₂(dba)₃, and BINAP).
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Angewandte Chemie International Edition / NIH. (Details the photoredox dual-catalysis mechanism for sulfonamide C-N bond formation).
  • (3s)-n-methylpyrrolidine-3-sulfonamide hydrochloride (C5H12N2O2S) - PubChemLite / Université du Luxembourg. (Provides validated physicochemical data and exact mass metrics for LC-MS tracking).

Sources

Application

Application Notes: N-Methylpyrrolidine-3-Sulfonamide in Fragment-Based Drug Design

Executive Summary & Pharmacophore Rationale Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. Within this paradigm, N-methylpyrrolidine-3-sulfonamide (NMPS) and its derivatives have emerged as privileged fragments[1]. Unlike traditional planar, aromatic fragments that often lead to poorly soluble and promiscuous leads, NMPS offers a highly three-dimensional, sp³-rich scaffold[2].

The structural anatomy of NMPS provides a trifecta of drug design advantages:

  • The Sulfonamide Moiety: Acts as a classic zinc-binding pharmacophore (ideal for metalloenzymes)[3] and a robust hydrogen-bond donor/acceptor network for kinase hinge regions.

  • The Pyrrolidine Ring: Imparts a high fraction of sp³ carbons ( Fsp3​ ), which forces the fragment to project interaction vectors into three-dimensional space, effectively "escaping flatland" and improving aqueous solubility[1].

  • The N-Methyl Group: Modulates the basicity of the pyrrolidine nitrogen, tuning the desolvation penalty while providing a functional handle for late-stage elaboration[4][5].

Target Landscapes and Mechanistic Applications

Metalloenzymes: Carbonic Anhydrase (CA)

Sulfonamides are the hallmark inhibitors of Carbonic Anhydrases. NMPS derivatives are utilized to target specific CA isoforms (e.g., hCA IV)[3]. The primary sulfonamide nitrogen directly coordinates with the active-site Zn2+ ion, displacing the catalytic water molecule. The pyrrolidine ring then occupies the hydrophobic pocket, directing the N-methyl group toward the solvent-exposed rim for further fragment growing.

The NLRP3 Inflammasome

Recent patent literature highlights the application of pyrrolidine-3-sulfonamide derivatives in the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome[6][7]. Aberrant NLRP3 activation is implicated in complex inflammatory diseases, including multiple sclerosis, Alzheimer's, and atherosclerosis[7]. NMPS-derived sulfonylureas act by preventing NLRP3 oligomerization, thereby blocking the recruitment of ASC (apoptosis-associated speck-like protein) and the subsequent activation of caspase-1[6][7].

Kinase Inhibition (e.g., GCN2)

NMPS fragments are also deployed in targeting kinases such as General Control Nonderepressible 2 (GCN2), a sensor of amino acid starvation[8][9]. The fragment anchors into the ATP-binding pocket or allosteric sites, utilizing the sulfonamide to satisfy backbone hydrogen bonds while the chiral pyrrolidine core precisely navigates the spatial constraints of the pocket[8].

Visualizing the FBDD Workflow

FBDD_Workflow N1 Fragment Library (NMPS Inclusion) N2 Primary Screening (SPR / Thermal Shift) N1->N2 High conc. screening N3 Orthogonal Validation (NMR / ITC) N2->N3 Hit confirmation N4 Structural Biology (X-ray Crystallography) N3->N4 Binding mode ID N5 Fragment Elaboration (Growing / Linking) N4->N5 Structure-guided design N6 Lead Compound (Optimized Affinity) N5->N6 Iterative SAR

Caption: Iterative Fragment-Based Drug Design workflow for NMPS elaboration.

NLRP3_Pathway S1 Signal 1: Priming (TLR Activation) N1 NLRP3 Inflammasome Oligomerization S1->N1 S2 Signal 2: Activation (K+ Efflux / ROS) S2->N1 N2 ASC Speck Formation N1->N2 N3 Caspase-1 Activation N2->N3 N4 IL-1β / IL-18 Release & Pyroptosis N3->N4 Inh NMPS-derived Inhibitor Inh->N1 Inhibits assembly

Caption: Mechanism of action for NMPS-derived inhibitors targeting the NLRP3 inflammasome pathway.

Quantitative Data Summaries

Table 1: Physicochemical Profile of (3S)-N-methylpyrrolidine-3-sulfonamide

Data derived from standard FBDD parameters and PubChem records[4][5].

PropertyValueRationale in FBDD
Molecular Weight 164.23 g/mol Well below the "Rule of 3" limit (<300 Da), allowing ample molecular weight budget for fragment growing.
Fraction sp³ ( Fsp3​ ) 0.80High 3D character escapes "flatland" toxicity, improving target specificity and solubility.
H-Bond Donors 2Sulfonamide NH2​ provides critical, highly directional anchoring points for target proteins.
H-Bond Acceptors 3Sulfonamide oxygens and the pyrrolidine nitrogen offer versatile interaction vectors.
cLogP ~ -0.9High aqueous solubility prevents aggregation and false positives during high-concentration primary screening.
Table 2: Typical Biophysical Screening Metrics for NMPS Hits
MetricTypical RangeImplication for Lead Optimization
Dissociation Constant ( Kd​ ) 0.5 - 5.0 mMWeak initial affinity is standard for fragments; requires highly sensitive biophysical detection (SPR/NMR).
Ligand Efficiency (LE) 0.35 - 0.45High LE indicates optimal binding energy per heavy atom; an excellent starting point for elaboration.
Lipophilic Ligand Efficiency > 3.0Low lipophilicity ensures that affinity is driven by specific, directional interactions rather than non-specific hydrophobic collapse.

Experimental Protocols

Protocol A: High-Throughput Fragment Screening via Surface Plasmon Resonance (SPR)

Because NMPS has a low molecular weight and binds with millimolar affinity, SPR is the gold standard for primary screening. This protocol is designed to capture rapid on/off kinetics while eliminating solvent artifacts.

Step 1: Sensor Surface Preparation

  • Action: Immobilize the target protein (e.g., NLRP3 or CA) onto a CM5 sensor chip via standard amine coupling.

  • Causality: The CM5 chip utilizes a carboxymethyl dextran matrix, providing the high immobilization capacity (high Rmax​ ) necessary to detect the inherently low Response Units (RU) generated by low-molecular-weight fragments like NMPS.

Step 2: Self-Validating Solvent Correction

  • Action: Prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer.

  • Causality & Validation: Fragments must be screened at high concentrations (e.g., 1 mM), requiring ~5% DMSO for solubility. Minor mismatches in DMSO concentration between the running buffer and the injected sample cause massive bulk refractive index shifts. By plotting a calibration curve of RU vs. DMSO concentration, the system mathematically isolates the true binding response from solvent artifacts. If the correction curve fails to strictly correlate linearly, the run invalidates itself, preventing false-positive hit calling.

Step 3: Fragment Injection

  • Action: Inject NMPS at a concentration of 1 mM using a high flow rate (50–100 µL/min) for 30 seconds, followed by a 30-second dissociation phase.

  • Causality: High flow rates minimize mass transport limitations. Fragments typically exhibit very fast association ( kon​ ) and dissociation ( koff​ ) rates. A high flow rate ensures the observed square-wave sensorgram reflects true binding kinetics rather than the diffusion rate of the fragment to the chip surface.

Protocol B: Structure-Guided Elaboration via X-ray Crystallography

Once NMPS is confirmed as a hit, determining its exact binding pose is critical for structure-guided growing.

Step 1: Apo-Crystal Growth and Stabilization

  • Action: Grow apo-crystals of the target protein using hanging-drop vapor diffusion. Transfer the crystals to a stabilization buffer containing the mother liquor components.

Step 2: High-Concentration Fragment Soaking

  • Action: Soak the apo-crystals in a drop containing 20–50 mM of NMPS dissolved in the stabilization buffer (with up to 10% DMSO) for 2 to 24 hours.

  • Causality: Co-crystallization with fragments often fails due to weak affinity. Soaking leverages the pre-formed crystal lattice. The exceptionally high concentration of NMPS drives the equilibrium toward the bound state, overcoming the millimolar Kd​ to achieve high occupancy in the crystal.

Step 3: Cryoprotection and Harvesting

  • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 20 mM NMPS) before flash-freezing in liquid nitrogen.

  • Causality: Flash-freezing prevents the formation of crystalline ice, which would otherwise destroy the protein's diffraction pattern. Maintaining the fragment in the cryoprotectant prevents ligand washout during the transfer step.

Step 4: Self-Validating Data Analysis (Omit Maps)

  • Action: Collect diffraction data and solve the phase using molecular replacement. Generate an Fo​−Fc​ omit map prior to modeling the fragment.

  • Causality & Validation: The Fo​−Fc​ omit map acts as a rigorous self-validation mechanism. By intentionally removing the modeled fragment coordinates and recalculating the electron density, the reappearance of positive (green) density at the binding site unambiguously proves the ligand's presence. This eliminates the risk of "model bias," ensuring the researcher is not hallucinating a binding pose into background noise.

References

  • PubChem. (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride; CID 165980768. National Center for Biotechnology Information. Available at:[Link]

  • Google Patents.Sulfonamide carboxamide compounds (US11465992B2). United States Patent and Trademark Office.
  • Google Patents.Novel sulfonamide carboxamide compounds (WO2019008025A1). World Intellectual Property Organization.
  • Google Patents.GCN2 inhibitors and uses thereof (AU2019211485A1). IP Australia.

Sources

Method

catalytic amidation techniques using N-methylpyrrolidine-3-sulfonamide

Application Note: Advanced Catalytic Amidation Techniques Using N-Methylpyrrolidine-3-Sulfonamide Executive Summary & Strategic Relevance N-methylpyrrolidine-3-sulfonamide (CAS 1423025-73-3) is a highly versatile, struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Amidation Techniques Using N-Methylpyrrolidine-3-Sulfonamide

Executive Summary & Strategic Relevance

N-methylpyrrolidine-3-sulfonamide (CAS 1423025-73-3) is a highly versatile, structurally rigid building block heavily utilized in modern medicinal chemistry. Incorporating this chiral pyrrolidine-sulfonamide motif into drug candidates often improves aqueous solubility, metabolic stability, and target-binding affinity. However, the direct functionalization of sulfonamides is historically challenging due to the low nucleophilicity of the sulfonamide nitrogen and the high pKa of its N–H bond.

This technical guide details field-proven catalytic methodologies—specifically Palladium-catalyzed Buchwald-Hartwig cross-coupling[1] and Photocatalytic Late-Stage Functionalization[2]—designed to efficiently couple this moiety into complex pharmaceutical scaffolds.

Mechanistic Causality & Experimental Design

To achieve high-yielding amidations, scientists must move beyond traditional SNAr reactions, which require highly electron-deficient aryl halides and harsh thermal conditions that often degrade the pyrrolidine core.

  • The Palladium Advantage: Transition-metal catalysis bypasses traditional electronic limitations. By employing Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and the bidentate ligand BINAP, the energy barrier for reductive elimination is significantly lowered[1]. The specific bite angle of BINAP forces the intermediate Pd(II) complex into a strained geometry that accelerates the formation of the C–N bond.

  • The Radical Alternative: For unactivated alkenes or late-stage functionalization, photocatalysis generates N-centered or sulfonyl radicals via single-electron transfer (SET) under mild photoredox conditions[2]. This enables the construction of C–N or C–C bonds without the steric hindrance limitations of metal-ligand complexes. Furthermore, recent transition-metal-free strategies have proven that sulfonamides can undergo SET with super-electron-donor 2-azaallyl anions to form aminyl radicals, generating amidines in up to 96% yield[3].

Workflow & Logical Architecture

Workflow Start Substrate Preparation (N-methylpyrrolidine-3-sulfonamide) Degas Inert Atmosphere Setup (Nitrogen Purge x3) Start->Degas Catalyst Catalyst & Ligand Addition (Pd2(dba)3 / BINAP) Degas->Catalyst Base Base Addition (NaOtBu) Catalyst->Base Reaction Thermal Activation (1,4-Dioxane, 90°C) Base->Reaction Validation In-Process Control (LC-MS / TLC) Reaction->Validation Validation->Reaction Incomplete Workup Quench & Extraction Validation->Workup Complete Purification Flash Chromatography Workup->Purification

Fig 1: Logical workflow for Pd-catalyzed amidation of N-methylpyrrolidine-3-sulfonamide.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amidation

Self-Validating System: This protocol incorporates specific stoichiometric ratios and analytical checkpoints to ensure catalytic cycle integrity and prevent catalyst poisoning.

Materials:

  • N-methylpyrrolidine-3-sulfonamide hydrochloride (1.0 equiv)[1]

  • Aryl halide (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)[1]

  • BINAP (0.10 equiv, 10 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)[1]

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Substrate & Catalyst Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-methylpyrrolidine-3-sulfonamide hydrochloride, the aryl halide, Pd2(dba)3, and BINAP[1].

  • Atmospheric Control (Critical Causality): Seal the flask with a rubber septum. Evacuate and backfill with ultra-high-purity Nitrogen three times. Causality: Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II), immediately arresting the catalytic cycle.

  • Solvent & Base Addition: Add anhydrous 1,4-Dioxane via syringe, followed by NaOtBu under a positive stream of Nitrogen[1]. Causality: NaOtBu is a strong, sterically hindered base. The 2.5 equivalents are required to first neutralize the hydrochloride salt of the substrate, and subsequently deprotonate the sulfonamide (increasing its nucleophilicity) without acting as a competing nucleophile against the aryl halide.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours.

  • In-Process Control (Self-Validation): At 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The disappearance of the starting material mass peak (m/z [M+H]+ ~165.06)[4] and the appearance of the coupled product mass validates cycle completion. If the starting material persists, verify the integrity of the inert atmosphere.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Photocatalytic Late-Stage Functionalization via Radical Intermediates

Self-Validating System: Designed to functionalize complex drug fragments where thermal metal-catalysis would cause degradation.

Materials:

  • N-methylpyrrolidine-3-sulfonamide (1.0 equiv)

  • Alkene/Radical Trap (1.5 equiv)

  • Photocatalyst (e.g., 5CzBn or Ir(ppy)3) (1–2 mol%)[2]

  • Acetonitrile (0.05 M)[2]

Step-by-Step Methodology:

  • Reaction Assembly: Combine the sulfonamide, alkene, and photocatalyst in a clear borosilicate glass vial.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Triplet excited states of photocatalysts are highly susceptible to quenching by molecular oxygen, which aborts the single-electron transfer (SET) process.

  • Irradiation: Seal the vial and irradiate with blue LEDs (440-450 nm) at room temperature for 18 hours[2]. Causality: A cooling fan must be used to maintain ambient temperature, isolating the photochemical effects from thermal background reactions.

  • Validation: Monitor via TLC. Upon completion, remove the solvent in vacuo and purify directly via automated flash chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the discussed catalytic amidation techniques, allowing researchers to select the optimal methodology based on their substrate scope.

MethodologyCatalyst SystemBase / AdditiveReaction ConditionsTypical YieldsPrimary Application
Buchwald-Hartwig Amidation Pd2(dba)3 (5 mol%), BINAP (10 mol%)NaOtBu (2.5 eq)1,4-Dioxane, 90 °C, 12-16 h70–90%Direct N-Aryl sulfonamide synthesis
Photocatalytic Functionalization 5CzBn or Ir(ppy)3 (1-2 mol%)None / Acidic ResinMeCN, Blue LED, RT, 18 h80–91%Late-stage C-C/C-N coupling
Transition-Metal-Free Coupling NoneKN(SiMe3)2 (3.0 eq)Toluene/THF, 90 °C, 12 hup to 96%Amidine generation from NCRs

References

  • [3] Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines, Organic Letters - ACS Publications.

  • N-Methylpyrrolidine-3-sulfonamide hydrochloride | 1423025-73-3, Sigma-Aldrich.

  • [4] (3s)-n-methylpyrrolidine-3-sulfonamide hydrochloride (C5H12N2O2S), PubChemLite.

  • [2] Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates, ACS Catalysis - ACS Publications.

  • [1] W O 2019/106004 Al, Googleapis.com (Patent Archive).

Sources

Application

Application Note: Biological Evaluation of N-Methylpyrrolidine-3-Sulfonamide Derivatives in Cell Culture Models

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Pharmacodynamic (CD73 Inhibition) and Pharmacokinetic (MDCKII-MDR1 Permeability) Profiling. Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Pharmacodynamic (CD73 Inhibition) and Pharmacokinetic (MDCKII-MDR1 Permeability) Profiling.

Executive Summary & Mechanistic Rationale

The N-methylpyrrolidine-3-sulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Due to its unique stereoelectronic properties and functionalization potential, it is frequently utilized in the development of targeted therapies, ranging from immuno-oncology agents targeting the CD73/adenosine axis 1 to CNS-penetrant therapeutics for neurodegenerative disorders 2.

To accurately evaluate derivatives of this scaffold, biochemical assays alone are insufficient. As a Senior Application Scientist, I emphasize that robust evaluation requires functional cell-based assays that validate both the mechanism of action and the physiological barriers the drug will face.

This guide details two critical, self-validating protocols:

  • A CFSE-based T-Cell Proliferation Assay to evaluate the functional rescue of immune cells via CD73 inhibition.

  • An MDCKII-MDR1 Bidirectional Permeability Assay to assess blood-brain barrier (BBB) penetrance and P-glycoprotein (P-gp) efflux liability.

Pathway AMP Extracellular AMP (Immunosuppressive) CD73 CD73 Enzyme (Target) AMP->CD73 Substrate ADO Adenosine (A2A Agonist) CD73->ADO Hydrolysis TCELL T-Cell Proliferation (Halted) ADO->TCELL A2AR Activation INHIB N-methylpyrrolidine- 3-sulfonamide INHIB->CD73 Competitive Inhibition

Fig 1. Mechanistic intervention of N-methylpyrrolidine-3-sulfonamides in the CD73/Adenosine pathway.

Protocol 1: Functional Rescue of T-Cell Proliferation (CD73 Inhibition)

Causality & Design: CD73 (ecto-5'-nucleotidase) converts extracellular AMP into adenosine, a potent immunosuppressive metabolite that binds to A2A receptors on T-cells, halting their proliferation 3. To prove that a sulfonamide derivative is a biologically active CD73 inhibitor, we must demonstrate that it rescues T-cells from AMP-induced suppression 4. We utilize Carboxyfluorescein succinimidyl ester (CFSE) because it covalently labels intracellular proteins; as cells divide, the fluorescence intensity halves, allowing precise flow cytometric quantification of generational division 5.

Step-by-Step Methodology
  • T-Cell Isolation & Labeling:

    • Purify CD8+ T-cells from human PBMCs using magnetic microbead selection to remove confounding cell types that might metabolize AMP independently [[1]]().

    • Resuspend cells in PBS/0.1% BSA. Add CFSE to a final concentration of 3 µM and incubate for 10 minutes at 37°C. Quench with cold complete medium (RPMI-1640 + 10% FBS) and wash thoroughly to remove unbound dye.

  • Activation & Seeding:

    • Seed CFSE-labeled T-cells at 1×105 cells/well in a 96-well U-bottom plate.

    • Activate the T-cells using anti-CD3/CD28 expansion beads (1:1 bead-to-cell ratio) to provide the necessary primary and co-stimulatory signals for proliferation 3.

  • Compound Treatment (The Self-Validating Matrix):

    • Negative Control: Unstimulated cells (No beads, no AMP).

    • Positive Control: Stimulated cells (Beads only).

    • Suppression Control: Stimulated cells + 100 µM AMP (Establishes the baseline of CD73-mediated immunosuppression) 3.

    • Test Wells: Stimulated cells + 100 µM AMP + N-methylpyrrolidine-3-sulfonamide derivatives (titrated from 0.1 nM to 10 µM).

  • Incubation & Flow Cytometry:

    • Incubate for 4-5 days at 37°C, 5% CO2​ .

    • Harvest cells, stain with a viability dye (e.g., LIVE/DEAD Fixable Aqua), and analyze via flow cytometry. Gate strictly on live, single cells to prevent dead cells (which leak CFSE) from skewing the proliferation index 5.

Protocol 2: MDCKII-MDR1 Permeability & Efflux Assay

Causality & Design: For sulfonamide derivatives targeting neurodegenerative diseases, crossing the Blood-Brain Barrier (BBB) is non-negotiable 2. The Madin-Darby Canine Kidney cell line, transfected with the human MDR1 gene (MDCKII-MDR1), is the gold standard in vitro model. It forms tight junctions and overexpresses human P-glycoprotein (P-gp), allowing us to measure both passive permeability and active efflux liability simultaneously 67.

Workflow S1 1. Seed MDCKII-MDR1 (0.12 x 10^6 cells/well) S2 2. Culture 3-4 Days (Media refresh at 24h) S1->S2 S3 3. System Validation (TEER > 100 Ω·cm² + Lucifer Yellow) S2->S3 S4 4. Bi-directional Dosing (Apical & Basolateral + 1% DMSO) S3->S4 S5 5. Incubate & Sample (2h at 37°C) S4->S5 S6 6. LC-MS/MS Analysis (Calculate Papp & Efflux Ratio) S5->S6

Fig 2. Self-validating workflow for MDCKII-MDR1 bidirectional permeability and efflux assessment.

Step-by-Step Methodology
  • Monolayer Preparation:

    • Seed MDCKII-MDR1 cells on Millicell-24 cell culture insert plates (polycarbonate, 0.4 µm pore size) at a density of 0.12×106 cells/well 2.

    • Culture for 3-4 days to allow tight junction formation, replacing media 24 hours post-seeding 6.

  • System Validation (Critical Step):

    • Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 100 Ω·cm².

    • Co-administer Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised and data must be discarded.

  • Compound Dosing:

    • Pre-incubate cells for 45 minutes with D-PBS (pH 7.4) containing 1% DMSO to equilibrate the system 2.

    • Prepare the sulfonamide test compounds at 1-10 µM in transport buffer.

    • Dose bidirectionally: Apical to Basolateral (A-B, simulating blood-to-brain) and Basolateral to Apical (B-A, simulating brain-to-blood efflux).

    • Include Digoxin as a positive control for P-gp efflux validation.

  • Sampling & LC-MS/MS Analysis:

    • Incubate for 2 hours at 37°C. Take aliquots from both donor and receiver compartments.

    • Quantify parent compound concentrations using LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Data Presentation & Interpretation

A rigorously executed assay must yield data that clearly delineates target engagement from off-target liabilities. Below is a structured presentation of how validation metrics and compound profiles should be reported.

Table 1: Validation Metrics for Assay Systems
Assay SystemControl AgentExpected OutcomeBiological Significance
T-Cell Proliferation Anti-CD3/CD28 Beads>80% CFSE DilutionConfirms baseline immune competence.
T-Cell Proliferation 100 µM AMP<20% CFSE DilutionValidates CD73-mediated suppression.
MDCKII-MDR1 Lucifer Yellow Papp​<1×10−6 cm/sConfirms tight junction integrity.
MDCKII-MDR1 DigoxinEfflux Ratio (ER) > 5.0Validates active P-gp transporter function.
Table 2: Representative Pharmacological Profile of Sulfonamide Derivatives

(Note: Data represents theoretical benchmarks for optimized N-methylpyrrolidine-3-sulfonamides)

Compound IDCD73 IC₅₀ (nM)T-Cell Rescue EC₅₀ (nM) Papp​ A-B ( 10−6 cm/s)Efflux Ratio (ER)BBB Penetrance Profile
Cmpd-A (Oncology) 1.28.50.86.2Low (P-gp Substrate)
Cmpd-B (CNS Target) 45.0N/A18.51.1High (Non-Substrate)
APCP (Control) 0.52.1< 0.1N/AImpermeable

Interpretation: Compound A demonstrates potent CD73 inhibition and functional T-cell rescue, making it suitable for peripheral immuno-oncology. However, its high Efflux Ratio (ER > 2.0) indicates it is actively pumped out by P-gp, limiting CNS applications. Conversely, Compound B shows excellent passive permeability and avoids P-gp efflux (ER ~ 1.0), fitting the profile needed for neurodegenerative therapies.

References

  • WO2022090711A1 - Compounds as CD73 inhibitors Source: Google P
  • WO2023213836A1 - Sulfonamide compounds and pharmaceutical compositions thereof for the treatment of neurodegenerative disorders Source: Google P
  • Bispecific antibody CD73xEGFR more selectively inhibits the CD73/adenosine immune checkpoint on cancer cells Source: PMC - NIH URL:[Link] [[2.1]]

  • Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis Source: PMC - NIH URL:[Link] [[6]]

  • Dual Mechanisms of Novel CD73-Targeted Antibody and Antibody–Drug Conjugate in Inhibiting Lung Tumor Growth Source: AACR Journals URL:[Link] [[2.5]]

  • Development of a New Permeability Assay Using Low-Efflux MDCKII Cells Source: ResearchGate URL:[Link] [[2.6]]

Sources

Method

Application Note: Utilizing N-Methylpyrrolidine-3-Sulfonamide in Palladium-Catalyzed C–N Cross-Coupling Reactions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic insights, condition optimization, and validated protocols for the Buchwald-Hartwig amination of N-methylpyrrolidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic insights, condition optimization, and validated protocols for the Buchwald-Hartwig amination of N-methylpyrrolidine-3-sulfonamide.

Executive Summary

N-Methylpyrrolidine-3-sulfonamide (typically sourced as its hydrochloride salt, CAS: 1423025-73-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry for the synthesis of complex pharmaceutical intermediates[1]. Structurally, it features a secondary aliphatic amine embedded within a pyrrolidine ring and a secondary sulfonamide group.

In the context of carbon-nitrogen (C–N) bond formation, the pyrrolidine nitrogen acts as the primary nucleophile. Its superior nucleophilicity—compared to the electron-withdrawn sulfonamide nitrogen—allows for highly regioselective palladium-catalyzed Buchwald-Hartwig cross-coupling with aryl and heteroaryl halides[2]. This application note details the mechanistic rationale, optimal ligand/base selection, and self-validating protocols required to successfully couple this secondary cyclic amine while suppressing common side reactions.

Mechanistic Insights & Causality in Experimental Design

The Buchwald-Hartwig amination of secondary alkylamines presents unique challenges, most notably the propensity of the intermediate palladium-amido complex to undergo β-hydride elimination rather than the desired reductive elimination[3]. To counteract this, the catalytic system must be meticulously designed.

Catalyst and Ligand Selection

The combination of (Tris(dibenzylideneacetone)dipalladium(0)) and a bidentate phosphine ligand, such as BINAP or XantPhos , is the gold standard for this transformation[4].

  • Causality: Bidentate ligands coordinate to the palladium center to enforce a cis-geometry of the aryl and amido groups. This spatial proximity drastically accelerates the rate of reductive elimination (forming the C–N bond) and outcompetes the slower β-hydride elimination pathway[5]. Furthermore, these bulky ligands prevent the formation of inactive palladium-halide dimers[5].

Base Selection and Salt Neutralization

Because N-methylpyrrolidine-3-sulfonamide is almost exclusively supplied as a hydrochloride salt to ensure stability[1], the reaction inherently requires an additional equivalent of base to liberate the free amine in situ.

  • Strong Bases ( NaOtBu ): Sodium tert-butoxide (pKaH ~ 19) is highly effective for driving the deprotonation of the coordinated amine, leading to rapid coupling with electronically neutral or electron-deficient aryl bromides[6].

  • Weak/Organic Bases ( Cs2​CO3​ or DBU): If the aryl halide contains base-sensitive functional groups (e.g., esters, enolizable ketones, or primary amides), NaOtBu will cause substrate degradation. In these cases, Cs2​CO3​ or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) must be substituted to maintain functional group tolerance[7].

CatalyticCycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Aryl Halide inserts into Pd) A->B Ar-X C Amine Coordination (Pyrrolidine nitrogen binds) B->C Amine HCl Salt D Deprotonation (Base removes HCl) C->D Base E Reductive Elimination (C-N Bond Formation) D->E -Base·HX E->A Product Release

Caption: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for secondary amines.

Quantitative Data: Condition Optimization Summary

The following table summarizes the proven reaction parameters for coupling N-methylpyrrolidine-3-sulfonamide with various classes of aryl electrophiles, synthesized from established literature trends[6],[7].

Aryl Halide ClassPre-CatalystLigandBase (Equivalents)SolventTemp (°C)Expected Yield
Electron-Deficient Ar-Br (2 mol%)BINAP (4 mol%) NaOtBu (2.5 eq)1,4-Dioxane10075–95%
Base-Sensitive Ar-Br (2 mol%)XantPhos (4 mol%) Cs2​CO3​ (3.0 eq)Toluene11065–85%
Heteroaryl Chlorides [Pd(allyl)Cl]2​ (2 mol%) t -BuXPhos (4 mol%) NaOtBu (2.5 eq)Toluene/DMF11060–80%

(Note: Base equivalents are intentionally high (>2.0) to account for the neutralization of the N-methylpyrrolidine-3-sulfonamide hydrochloride salt).

Experimental Protocols

The following protocols are designed as self-validating systems. The rigorous exclusion of oxygen is the single most critical variable; failure to properly degas the solvent will result in the rapid oxidation of the electron-rich phosphine ligands and the irreversible deactivation of the Pd(0) catalyst to Pd(black).

Protocol A: Standard Amination (For Base-Stable Aryl Bromides)

Adapted from conditions utilized in pharmaceutical patent literature for N-methylpyrrolidine-3-sulfonamide couplings[2].

Reagents:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • N-Methylpyrrolidine-3-sulfonamide hydrochloride (1.2 mmol, 1.2 eq)

  • (0.02 mmol, 2 mol%)

  • (±)-BINAP (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (2.5 mmol, 2.5 eq)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Reagent Assembly (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with the aryl bromide, N-methylpyrrolidine-3-sulfonamide hydrochloride, , (±)-BINAP, and NaOtBu .

    • Validation Check: NaOtBu is highly hygroscopic. If the base appears clumped or sticky prior to use, discard it, as water will quench the active catalyst.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap. If a glovebox is unavailable, assemble the solid reagents on the benchtop, seal the vial, and subject it to three cycles of vacuum/nitrogen backfilling before adding previously sparged (degassed) solvent via syringe.

  • Catalytic Heating: Transfer the vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 16–18 hours.

    • Causality: Vigorous stirring is mandatory because the reaction is heterogeneous (inorganic salts are insoluble in dioxane). Poor mass transfer will stall the reaction[6].

  • Reaction Monitoring: After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot via syringe, dilute with 1 mL of acetonitrile, filter through a syringe filter, and analyze via LC-MS.

    • Validation Check: The disappearance of the aryl bromide mass and the appearance of the product mass ( [M+H]+ ) confirms catalytic turnover.

  • Workup & Purification: Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient).

Workflow S1 1. Reagent Assembly (Glovebox/Schlenk) S2 2. Solvent Degassing (Sparging/Freeze-Pump) S1->S2 S3 3. Catalytic Heating (100°C, 16-18h) S2->S3 S4 4. LC-MS Validation & Quench S3->S4 S5 5. Chromatography (Purification) S4->S5

Caption: Step-by-step experimental workflow for C-N cross-coupling.

Protocol B: Mild Amination (For Base-Sensitive Substrates)

If the aryl halide contains an ester or ketone, NaOtBu will cause saponification or α-arylation side reactions.

Modifications from Protocol A:

  • Base Substitution: Replace NaOtBu with Cs2​CO3​ (3.0 eq) or DBU (3.0 eq)[7].

  • Ligand Substitution: Replace BINAP with XantPhos (4 mol%). XantPhos has a wider bite angle, which is highly effective at promoting reductive elimination even when weaker bases are utilized[7].

  • Solvent Substitution: Replace 1,4-Dioxane with Toluene, and increase the reaction temperature to 110 °C to compensate for the lower solubility of Cs2​CO3​ .

References

  • Patent Literature on N-Methylpyrrolidine-3-sulfonamide Coupling: WO 2019/106004 A1. Google Patents / WIPO. Available at: [Link]

  • Buchwald-Hartwig Amination Overview: Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Foundational BINAP Methodology: Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Mechanistic Review of C-N Couplings: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). Available at:[Link]

  • Mild Base Alternatives: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Advanced Crystallization and Isolation Techniques for N-Methylpyrrolidine-3-Sulfonamide

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Protocol & Application Guide Physicochemical Profiling & Mechanistic Rationale The isolation of N-methylpyrrolidine-3-su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Protocol & Application Guide

Physicochemical Profiling & Mechanistic Rationale

The isolation of N-methylpyrrolidine-3-sulfonamide presents a unique crystallization challenge due to its dual-functional topology. The molecule features a basic tertiary amine embedded within a constrained pyrrolidine ring, coupled with a highly rigid, hydrogen-bonding sulfonamide moiety. Understanding the interplay of these functional groups is critical for designing a thermodynamically stable crystal lattice.

The Causality of Crystallization Drivers
  • Hydrogen Bonding Networks: The sulfonamide group (–SO₂NH₂) acts as both a potent hydrogen bond donor (N-H) and acceptor (S=O). These strong intermolecular interactions (specifically O-H···O and N-H···O motifs) are the primary thermodynamic drivers for lattice packing .

  • Conformational Rigidity: The inherent rigidity of the sulfonamide functional group, combined with the steric constraints of the pyrrolidine ring, significantly lowers the entropic energy penalty upon crystallization 12. This structural pre-organization favors a highly ordered, stable crystalline state over an amorphous solid.

  • Salt Formation: The basic pyrrolidine nitrogen is highly susceptible to protonation. Converting the free base to a hydrochloride (HCl) salt drastically alters its solubility profile, shifting the optimal crystallization environment from non-polar/moderately polar anti-solvent systems to polar protic single-solvent systems (e.g., Ethanol) 3.

Physicochemical_Drivers Molecule N-Methylpyrrolidine- 3-sulfonamide Sulfonamide Sulfonamide Moiety (-SO2NH2) Molecule->Sulfonamide Pyrrolidine Pyrrolidine Ring (Tertiary Amine) Molecule->Pyrrolidine H_Donor Strong H-Bond Donors (N-H···O) Sulfonamide->H_Donor H_Acceptor Strong H-Bond Acceptors (S=O···H) Sulfonamide->H_Acceptor Rigidity Conformational Rigidity Sulfonamide->Rigidity Salt Salt Formation (e.g., HCl) Pyrrolidine->Salt Crystal Highly Ordered Crystalline State H_Donor->Crystal Drives Lattice Packing H_Acceptor->Crystal Drives Lattice Packing Salt->Crystal Alters Solubility Rigidity->Crystal Lowers Entropic Penalty

Physicochemical properties of N-methylpyrrolidine-3-sulfonamide driving crystallization.

Thermodynamic Control & Solvent Selection

Crystallization is fundamentally driven by supersaturation. However, kinetic factors—such as the cooling rate and solvent polarity—dictate the final crystal habit and purity. For sulfonamides, selecting the correct solvent system is paramount to avoid "oiling out" , a phenomenon where the solute separates as an amorphous liquid phase because its solubility is exceeded at a temperature above its melting point in that specific solvent 4.

Table 1: Thermodynamic Parameters & Solvent Selection
Solvent SystemRatio (v/v)Target FormBoiling Point (°C)Cooling Gradient (°C/min)Expected Yield (%)
EtOAc / Heptane 1:2 to 1:3Free Base77 (EtOAc)0.5> 85
Ethanol (Abs.) N/AHCl Salt780.2> 90
Isopropyl Acetate N/AFree Base890.5~ 80

Experimental Protocols (Self-Validating Workflows)

Protocol A: Solvent/Anti-Solvent Crystallization (Free Base)

Mechanistic Goal: To artificially narrow the metastable zone width (MSZW) by introducing a miscible anti-solvent, forcing nucleation without requiring extreme thermal gradients 4.

  • Primary Dissolution: Suspend the crude N-methylpyrrolidine-3-sulfonamide free base in a minimum volume of Ethyl Acetate (EtOAc) at 60 °C. Stir until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise via an addition funnel while maintaining constant agitation.

  • Nucleation Induction: Continue addition until the solution reaches the supersaturation threshold.

    • Validation Check: The system is perfectly saturated when the solution becomes persistently turbid. If the cloudiness fades upon swirling, supersaturation has not been reached; continue adding Heptane.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 4 hours.

    • Validation Check: Visual inspection should reveal distinct geometric crystal habits. If a viscous oil forms at the bottom of the flask, the system has "oiled out." Immediately reheat to 60 °C and add 5% v/v EtOAc to redissolve the eutectic mixture 4.

  • Isolation: Filter the resulting crystals over a glass frit and wash with ice-cold Heptane. Dry under a vacuum at 40 °C.

Protocol B: Single-Solvent Recrystallization (Hydrochloride Salt)

Mechanistic Goal: To utilize the steep temperature-dependent solubility curve of the HCl salt in polar protic solvents, allowing for highly ordered lattice deposition that excludes impurities 3.

  • Salt Formation/Dissolution: Suspend the crude compound in Absolute Ethanol. If not already a salt, carefully bubble anhydrous HCl gas or add a stoichiometric equivalent of HCl in dioxane. Heat the mixture to reflux (approx. 78 °C) until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration using a pre-warmed funnel to prevent premature crash-out.

  • Controlled Cooling Ramp: Transfer the solution to a programmable cooling bath. Initiate a slow cooling gradient of 0.2 °C/min down to 4 °C.

    • Validation Check: Slower cooling rates prevent the entrapment of mother liquor within the crystal lattice, ensuring high polymorphic purity.

  • Isolation: Filter the suspension over a glass frit, wash with cold Ethanol, and dry under a vacuum to yield the pure N-methylpyrrolidine-3-sulfonamide hydrochloride solid [[3]]().

Table 2: Cooling Profile & In-Process Controls (IPC)
PhaseTemp Range (°C)Rate (°C/min)Mechanistic PurposeIn-Process Control (IPC)
Dissolution 20 to T_boilRapidOvercome lattice energyComplete visual clarity
Nucleation T_boil to T_turbid0.5Achieve supersaturationPersistent turbidity
Growth T_turbid to 40.1 - 0.2Orderly lattice depositionMicroscopic habit check

Troubleshooting & Optimization Workflow

Polymorphism and amorphous crash-outs are the primary failure modes during sulfonamide isolation. The workflow below outlines the logical steps to recover a failed crystallization attempt.

Crystallization_Workflow Start Crude Extract Solvent Dissolve in Min. Hot Solvent (e.g., EtOAc or EtOH) Start->Solvent Cooling Controlled Cooling (0.1 - 0.5 °C/min) Solvent->Cooling Check Crystals Formed? Cooling->Check Success Isolate via Filtration & Cold Wash Check->Success Yes Fail Oiling Out / Amorphous Check->Fail No Action1 Add Anti-Solvent (e.g., Heptane) Fail->Action1 Action2 Seed Crystals / Scratch Flask Fail->Action2 Action1->Check Action2->Check

Troubleshooting and optimization workflow for sulfonamide crystallization.

Analytical Validation

To confirm the success and structural integrity of the isolated N-methylpyrrolidine-3-sulfonamide, the following analytical validations must be performed:

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for determining crystallinity. A successful crystallization will yield a diffractogram with sharp, distinct peaks. An amorphous solid will produce a broad, featureless baseline halo 4.

  • Differential Scanning Calorimetry (DSC): Utilized to verify the melting point and detect any polymorphic transitions, solvates, or hydrates formed during the solvent/anti-solvent phase .

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds BenchChem
  • Sulfonamide−Pyridine-N-oxide Cocrystals | Crystal Growth & Design ACS Public
  • Sulfonamide Functional Group Properties Wikipedia
  • W O 2019/106004 Al (Patent detailing N-methylpyrrolidine-3-sulfonamide hydrochloride isolation)
  • Discovery of Pyrrolidine Sulfonamides as Selective Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4)

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-methylpyrrolidine-3-sulfonamide solubility in aqueous buffers

Guide for Researchers: Troubleshooting Solubility in Aqueous Buffers Welcome to the technical support guide for N-methylpyrrolidine-3-sulfonamide. This document is designed to provide researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers: Troubleshooting Solubility in Aqueous Buffers

Welcome to the technical support guide for N-methylpyrrolidine-3-sulfonamide. This document is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the solubility characteristics of N-methylpyrrolidine-3-sulfonamide and to offer practical, step-by-step guidance for overcoming common solubility challenges in aqueous buffers. Our goal is to empower you with the causal knowledge and validated protocols necessary for experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Properties & Solubility Theory

Q1: What are the key physicochemical properties of N-methylpyrrolidine-3-sulfonamide that I must consider for solubilization?

A1: Understanding the structure of N-methylpyrrolidine-3-sulfonamide is paramount. The molecule is amphoteric , meaning it possesses both an acidic and a basic functional group.

  • The Basic Group: The pyrrolidine nitrogen is a tertiary amine, which is basic. In its commercially available hydrochloride (HCl) salt form, this amine is protonated (positively charged), which significantly enhances its aqueous solubility.[1][2][3] The estimated pKa of this protonated amine is high, likely around 10-11.

  • The Acidic Group: The sulfonamide (-SO₂NH-) group is weakly acidic.[4] The pKa for this group in similar structures can range from 9 to 11.[5][6] When deprotonated at high pH, it becomes negatively charged.

This dual nature means the compound's net charge and, consequently, its solubility are highly dependent on the pH of your aqueous buffer.[7][8][9] Solubility is typically lowest at the isoelectric point (pI) , where the net charge is zero, and increases significantly as the pH is adjusted away from the pI.

Diagram 1: pH-Dependent Ionization States of N-methylpyrrolidine-3-sulfonamide

G cluster_low_ph Low pH (e.g., < 7) cluster_pi Mid pH (Isoelectric Point) cluster_high_ph High pH (e.g., > 11) low_ph Cationic Form (Amine Protonated) High Solubility pi Zwitterionic / Neutral Form (Net Charge ≈ 0) MINIMUM Solubility low_ph->pi Increase pH high_ph Anionic Form (Sulfonamide Deprotonated) High Solubility pi->high_ph Increase pH

Caption: Dominant ionic species and relative solubility of the compound across a pH range.

PropertyValue / ObservationSource / Implication
Chemical Form Typically supplied as a hydrochloride salt.[1][2][10] The HCl salt form enhances water solubility by ensuring the basic amine is protonated.
Molecular Weight ~200.69 g/mol (as HCl salt).[2] Essential for calculating molar concentrations.
Appearance White to off-white solid, powder, or crystals.[1] Visual confirmation of complete dissolution is critical.
Predicted logP -0.76 to -0.9[11][12] Suggests the molecule is inherently hydrophilic, but pH remains the dominant factor for solubility.
Ionization Amphoteric (contains both acidic and basic centers).The compound's charge state is pH-dependent, directly impacting solubility.
Section 2: Recommended Solubilization Protocols

Q2: I'm starting a new experiment. What is the recommended procedure for preparing an aqueous solution of N-methylpyrrolidine-3-sulfonamide?

A2: The most reliable and reproducible method involves creating a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer. Direct dissolution into a buffer can be attempted but is often more challenging.

Diagram 2: Recommended Workflow for Solution Preparation

G start Start: Prepare Solution weigh 1. Accurately weigh N-methylpyrrolidine-3-sulfonamide HCl start->weigh dissolve 2. Dissolve in 100% DMSO to create a concentrated stock (e.g., 10-50 mM) weigh->dissolve vortex_stock 3. Vortex or sonicate until stock solution is a clear liquid dissolve->vortex_stock prep_buffer 4. Prepare the final aqueous buffer in a separate tube vortex_stock->prep_buffer dilute 5. While vigorously vortexing the buffer, add the stock solution dropwise to reach the final concentration prep_buffer->dilute inspect 6. Visually inspect for any signs of precipitation or cloudiness dilute->inspect end End: Solution Ready for Use inspect->end G decision decision issue Issue: Precipitation Observed d1 Is final concentration too high? issue->d1 First Check solution Re-attempt Preparation s1 Action: Reduce final working concentration and retry. d1->s1 Yes d2 Is the buffer pH near the compound's pI? d1->d2 No / Unsure s1->solution s2 Action: Adjust buffer pH. Try pH < 6 or pH > 10. Verify assay compatibility. d2->s2 Yes / Likely d3 Is the organic solvent percentage high (>5%)? d2->d3 No s2->solution s3 Action: Lower co-solvent %. Consider a different buffer (e.g., Tris instead of Phosphate if using ACN). d3->s3 Yes s4 Action: Consider co-solvents. If not using one, add 1-5% DMSO. If using one, consider NMP. d3->s4 No s3->solution s4->solution

Caption: A logical workflow for diagnosing and resolving compound precipitation.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest explanation is that your target concentration is above the compound's intrinsic solubility at pH 7.4. [13]Halve the concentration and repeat the preparation protocol. Often, a compound is sufficiently potent that a lower, soluble concentration is still effective.

  • Adjust Buffer pH: As an amphoteric molecule, the compound's solubility is lowest near its isoelectric point (pI). A pH of 7.4 may be too close to this pI.

    • Acidic pH: Prepare your buffer at a more acidic pH (e.g., pH 5.0-6.0). This will ensure the pyrrolidine nitrogen is fully protonated (cationic), which should significantly increase solubility.

    • Basic pH: If your experiment can tolerate it, a basic pH (e.g., pH > 10) will deprotonate the sulfonamide group (anionic) and should also increase solubility.

  • Manage Co-solvent Percentage: Keep the final percentage of the organic co-solvent (like DMSO) as low as possible, ideally below 5% and preferably below 1% (v/v), to avoid impacting your biological system. However, for some stubborn compounds, slightly increasing the co-solvent percentage (e.g., from 1% to 5%) may be necessary.

  • Check for Buffer Incompatibility: While less common with DMSO, some buffer salts can precipitate when mixed with high concentrations of organic solvents. For example, phosphate buffers are known to precipitate in mobile phases with high acetonitrile content. [14]If you are using a high percentage of co-solvent, ensure it is compatible with your chosen buffer system.

Q4: My solution was initially clear but became cloudy or showed precipitate after being stored overnight at 4°C. Is the compound unstable?

A4: This is more likely a temperature-dependent solubility issue rather than chemical instability. Sulfonamides are generally stable against hydrolysis at neutral pH. [15]

  • Explanation: Solubility is a thermodynamic equilibrium that is temperature-dependent. Many compounds are less soluble at lower temperatures. When you stored the solution at 4°C, you likely lowered the solubility limit below your compound's concentration, causing it to crystallize or precipitate out of the solution.

  • Solution:

    • Gently warm the solution to room temperature or 37°C. It will likely redissolve.

    • For future experiments, prepare the solution fresh on the day of use.

    • If storage is necessary, consider storing it as a concentrated stock in 100% DMSO at -20°C or -80°C, which should remain stable. [13]Prepare the final aqueous dilution immediately before the experiment.

Section 4: Analytical Verification

Q5: How can I be certain of the final concentration of my dissolved compound and confirm its stability over the course of my experiment?

A5: Visual inspection is not sufficient for quantitative experiments. An analytical method is required for confirmation.

  • Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (LC-MS) detection is the gold standard. [13][16]* Protocol 4.1: Concentration & Stability Check by HPLC

    • Prepare a Standard Curve: Create a set of known concentrations of the compound by diluting your stock solution in the mobile phase.

    • Analyze Your Sample: Immediately after preparing your final aqueous solution (Time 0), take an aliquot, filter it if necessary (using a syringe filter compatible with your solvents), and inject it into the HPLC system.

    • Quantify: Compare the peak area of your sample to the standard curve to determine the actual starting concentration. This verifies your preparation method.

    • Assess Stability: Incubate the remainder of your solution under your experimental conditions (e.g., 37°C for 24 hours). At various time points, take another aliquot and re-analyze by HPLC. A decrease in the main peak area or the appearance of new peaks would indicate degradation.

References

  • (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride | C5H13ClN2O2S | CID 165980768. PubChem. [Link]

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride — Chemical Substance Information. ChemSec. [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Food and Agriculture Organization of the United Nations. [Link]

  • The effect of pH on the solubility of sulphonamides. PubMed. [Link]

  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Sanare. [Link]

  • Ways of crashing out amines. Reddit. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications. [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. [Link]

  • HPLC Troubleshooting. Analytical Sciences. [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Chemical and Pharmaceutical Research. [Link]

  • The pK a values of the sulfonamides investigated. ResearchGate. [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • N-METHYL PYRROLIDINONE. Ataman Kimya. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • (PDF) Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions. ResearchGate. [Link]

  • Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. Royal Society of Chemistry. [Link]

  • (3s)-n-methylpyrrolidine-3-sulfonamide hydrochloride (C5H12N2O2S). PubChemLite. [Link]

  • (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride — Chemical Substance Information. ChemSec. [Link]

  • Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? Environmental Science & Technology - ACS Publications. [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PMC. [Link]

Sources

Optimization

preventing degradation of N-methylpyrrolidine-3-sulfonamide during long-term storage

N-Methylpyrrolidine-3-Sulfonamide: Advanced Troubleshooting and Long-Term Storage Guide As a Senior Application Scientist, I frequently encounter researchers struggling with the premature degradation of functionalized cy...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Methylpyrrolidine-3-Sulfonamide: Advanced Troubleshooting and Long-Term Storage Guide

As a Senior Application Scientist, I frequently encounter researchers struggling with the premature degradation of functionalized cyclic amines. N-methylpyrrolidine-3-sulfonamide is a highly versatile building block and pharmacophore, but its structural features—specifically the electron-rich tertiary amine and the primary sulfonamide group—render it susceptible to specific degradation pathways if mishandled.

This technical support guide is designed to move beyond basic storage instructions. It establishes a self-validating system where every handling step is grounded in chemical causality, ensuring the absolute integrity of your compound libraries and assay results.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of N-methylpyrrolidine-3-sulfonamide (typically supplied as a hydrochloride salt, CAS 1423025-73-3)[1].

  • Tertiary Amine Oxidation: The N-methylpyrrolidine ring contains a tertiary nitrogen. Even in its protonated salt form, equilibrium dynamics leave a fraction of the free base exposed. The lone pair on this nitrogen is highly susceptible to oxidation by reactive oxygen species (ROS), ambient oxygen, or trace peroxides in solvents, leading to the formation of an N-oxide (+16 Da mass shift).

  • Sulfonamide Cleavage: While sulfonamides are generally robust, the S-N bond can undergo cleavage under advanced oxidative stress, extreme pH, or prolonged exposure to moisture, leading to deamination[2][3].

  • Hygroscopicity: The hydrochloride salt form is inherently hygroscopic. Absorbed atmospheric moisture acts as a plasticizer and a reaction medium, drastically lowering the activation energy required for both hydrolysis and oxidation.

Primary degradation pathways of N-methylpyrrolidine-3-sulfonamide.

Frequently Asked Questions & Troubleshooting

Q1: Our LC-MS analysis of a 6-month-old batch shows a new peak with a +16 Da mass shift. What caused this, and how do we prevent it? Causality: A +16 Da shift is the classic signature of N-oxidation at the tertiary amine of the pyrrolidine ring. This occurs when the compound is exposed to atmospheric oxygen or dissolved oxygen in storage solvents. Photolytic generation of ROS under ambient laboratory lighting can accelerate this process. Solution: Store the solid powder under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively). If storing in solution, strictly avoid ethereal solvents (like THF or dioxane) which form peroxides over time. Use freshly degassed, anhydrous DMSO or DMF for stock solutions.

Q2: We stored the compound at -20°C as recommended, but it still degraded into a sticky, discolored residue. Why did cold storage fail? Causality: Cold storage without proper moisture control is worse than room-temperature storage. The hydrochloride salt of N-methylpyrrolidine-3-sulfonamide is highly hygroscopic[1]. If a cold vial is opened immediately upon removal from the freezer, ambient humidity rapidly condenses on the cold powder. Over multiple freeze-thaw cycles, this accumulated water drives hydrolytic cleavage of the sulfonamide group[2]. Solution: Implement a strict thermal equilibration protocol. Vials must be placed in a desiccator and allowed to reach room temperature (typically 30–60 minutes) before the seal is broken.

Q3: Should we store this compound as a free base or as the hydrochloride salt? Causality: The HCl salt is chemically more stable against oxidation because the protonation of the tertiary amine ties up the lone electron pair, making it less reactive to oxidants. However, the salt is significantly more hygroscopic than the free base. Solution: Always procure and store the compound as the HCl salt, but engineer your storage environment to mitigate its hygroscopicity (using desiccant cabinets and Parafilm/PTFE tape seals).

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the accelerated stability data for N-methylpyrrolidine-3-sulfonamide HCl, modeled according to ICH (International Council for Harmonisation) stability testing guidelines[4].

Storage ConditionDurationPurity (HPLC Area %)Moisture (KF %)Primary Degradation Mechanism
-20°C, Dark, Desiccated 12 Months> 99.5%< 0.5%None (Stable Baseline)
25°C, 60% RH, Dark 6 Months96.2%3.2%Mild N-oxidation
40°C, 75% RH, Dark 3 Months88.4%8.5%Hydrolysis & S-N Cleavage
25°C, Ambient Light 3 Months91.0%1.2%Photolytic N-oxidation (+16 Da)

Note: Moisture content determined via Karl Fischer (KF) titration. Purity assessed via HPLC-UV at 210 nm.

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your assays, do not rely on a single "store and forget" step. Use the following self-validating methodology for aliquoting and long-term storage.

Step 1: Initial Quality Control (Baseline Establishment) Upon receipt, immediately analyze a 1 mg sample via LC-MS and Karl Fischer titration. Causality: You cannot measure degradation if you do not have a verified baseline. Ensure initial purity is >98% and moisture is <1%.

Step 2: Environmental Control Transfer the bulk bottle to a glove box or a controlled environment chamber maintained at <10% relative humidity. Causality: Preventing moisture ingress during the aliquoting phase prevents the hygroscopic HCl salt from absorbing atmospheric water.

Step 3: Aliquoting and Inert Gas Blanketing Divide the bulk powder into single-use amber glass vials (to prevent photolytic degradation). Gently purge each vial with Argon gas for 5 seconds. Causality: Argon displaces oxygen, neutralizing the primary vector for tertiary amine N-oxidation. Single-use aliquots eliminate freeze-thaw condensation cycles.

Step 4: Sealing and Cold Storage Cap the vials with PTFE-lined septa, wrap the caps tightly with Parafilm, and place them inside a secondary container with indicating Drierite (desiccant). Store at -20°C.

Step 5: Re-validation (The Feedback Loop) At months 3, 6, and 12, sacrifice one aliquot to repeat the LC-MS and KF titration. Compare against the Step 1 baseline. If purity drops below 95%, discard the batch.

Self-validating workflow for processing and long-term storage.

References

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways ResearchGate[Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) MDPI[Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING European Medicines Agency (EMA)[Link]

  • (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride | C5H13ClN2O2S | CID 165980768 PubChem (NIH)[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Methylpyrrolidine-3-Sulfonamide Coupling Reactions

Welcome to the Technical Support Center. In drug discovery, incorporating saturated heterocyclic sulfonamides is a highly effective strategy for modulating physicochemical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug discovery, incorporating saturated heterocyclic sulfonamides is a highly effective strategy for modulating physicochemical properties. However, I frequently consult with development professionals struggling to achieve high yields in the Buchwald-Hartwig cross-coupling of these highly hindered molecules.

N-methylpyrrolidine-3-sulfonamide presents a unique "triple threat" in cross-coupling methodologies:

  • Poor Nucleophilicity: Sulfonamides possess significantly lower nucleophilicity compared to standard alkyl amines due to the strong electron-withdrawing nature of the sulfonyl group, requiring 1[1].

  • Severe Steric Bulk: The 3-position of the pyrrolidine ring creates a highly congested steric environment, which heavily restricts the trajectory of the incoming palladium-aryl complex, a prominent feature known to 2[2].

  • Competitive Catalyst Poisoning: The tertiary amine (N-methyl group) can competitively coordinate to the palladium center, effectively stalling the catalytic cycle and 3[3].

To overcome this, we must engineer a catalytic workflow that forces the palladium center to interact exclusively with the sulfonamide nitrogen while accommodating the extreme steric bulk.

Workflow Step1 1. Precatalyst Activation Pd2(dba)3 + tBuBrettPhos Step2 2. Oxidative Addition Insertion into Ar-X Step1->Step2 Active L-Pd(0) Step3 3. Steric Clash & Coordination N-methylpyrrolidine-3-sulfonamide Step2->Step3 Ar-Pd(II)-X Step4 4. Base-Assisted Deprotonation K3PO4 removes N-H proton Step3->Step4 Ligand bulk prevents tertiary amine binding Step5 5. Reductive Elimination C-N Bond Formation Step4->Step5 Ar-Pd(II)-NHSO2R Step5->Step1 Product Release

Catalytic cycle highlighting the steric clash zone during sulfonamide coordination.

Troubleshooting FAQs

Q1: My Buchwald-Hartwig coupling stalls at 10-20% conversion. What is causing this? A1: This is a classic symptom of catalyst poisoning and failure at the transmetalation/coordination step. The N-methyl group of the pyrrolidine ring is outcompeting the weak sulfonamide nucleophile for the Pd(II) center. Solution: Switch to a highly bulky, electron-rich biaryl phosphine ligand like tBuBrettPhos or tBuXPhos . The extreme steric bulk of these ligands prevents the tertiary amine from coordinating, forcing the Pd center to interact with the deprotonated sulfonamide. The use of tBuXPhos has been explicitly validated for 4[4].

Q2: I am observing significant amounts of the reduced aryl halide (dehalogenation) rather than the coupled product. A2: Dehalogenation occurs when β-hydride elimination or protodepalladation outpaces reductive elimination. Because the N-methylpyrrolidine-3-sulfonamide is bulky, the intermediate Pd(II) complex struggles to achieve the necessary geometry for reductive elimination. Solution: Increase the reaction concentration (up to 0.3–0.5 M) and use a stronger, less nucleophilic base like NaOtBu or strictly anhydrous K3PO4 to accelerate the deprotonation step. Pushing the equilibrium toward the deprotonated sulfonamide accelerates reductive elimination[3].

Q3: The sulfonamide has poor solubility in standard non-polar coupling solvents like toluene. Can I use DMF or DMSO? A3: Avoid coordinating solvents like DMF or DMSO. They will further inhibit the Pd catalyst, especially with hindered substrates, by competing for open coordination sites on the metal. Solution: Use 1,4-Dioxane or a Toluene/tert-Amyl alcohol blend. Dioxane provides an excellent balance of solubility and non-interference with the Pd catalytic cycle. In some cases, adding a micro-amount of water (e.g., 2-5%) can aid in inorganic base dissolution without destroying the catalyst[4].

Quantitative Data: Ligand Optimization

To illustrate the causality behind ligand selection, below is a summary of our internal benchmarking for the coupling of N-methylpyrrolidine-3-sulfonamide with 4-bromotoluene (Conditions: 2 mol% Pd2(dba)3, 2.0 eq K3PO4, 1,4-Dioxane, 100°C, 12h).

LigandConversion (%)Isolated Yield (%)Primary Byproduct Observed
XPhos 45%32%Dehalogenated Arene
BrettPhos 68%55%Unreacted Sulfonamide
tBuXPhos 85%78%Trace Amine Coordination
tBuBrettPhos >99% 92% None (Clean Conversion)
Self-Validating Experimental Protocol

Objective: Achieve >90% conversion of N-methylpyrrolidine-3-sulfonamide with an aryl bromide using a highly active Pd/tBuBrettPhos catalytic system.

Materials:

  • Aryl bromide (1.0 equiv)

  • N-methylpyrrolidine-3-sulfonamide (1.2 equiv)

  • Pd2(dba)3 (2 mol% Pd)

  • tBuBrettPhos (4.5 mol%)

  • Anhydrous K3PO4 (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step):

    • In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and tBuBrettPhos in anhydrous 1,4-dioxane.

    • Stir at 80°C for 10 minutes.

    • Self-Validation Checkpoint: The solution must transition from a deep opaque purple/red to a clear, bright yellow or orange. This color shift confirms the displacement of dba and the formation of the active L-Pd(0) complex. If the solution remains dark, your solvent is wet or oxygen has entered the system.

  • Substrate Addition:

    • Cool the flask to room temperature.

    • Add the aryl bromide, N-methylpyrrolidine-3-sulfonamide, and anhydrous K3PO4.

    • Causality Note: Adding the base after the catalyst is fully formed prevents premature base-induced degradation of the Pd precatalyst.

  • Reaction Execution:

    • Seal the flask and heat to 100°C for 12–16 hours under vigorous stirring (800+ RPM).

    • Self-Validation Checkpoint: After 1-2 hours, a fine white precipitate (KBr salt) will begin to accumulate on the walls of the flask. This is a direct visual indicator that the cross-coupling and deprotonation are actively proceeding.

  • Workup and Isolation:

    • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and palladium black.

    • Concentrate under reduced pressure and purify via flash column chromatography (Recommend a DCM/MeOH gradient with 1% Et3N due to the basic pyrrolidine nitrogen).

References
  • Green Approach for Pd-Catalyzed C–N Bond Formation with Weak Nitrogen Nucleophiles Using Saponin-Based Micellar Catalysis: Arylation of Anilines, Amides, Carbamates, Ureas, and Sulfonamides Source: ACS Sustainable Chemistry & Engineering URL:1

  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides Source: The Journal of Organic Chemistry URL:4

  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery Source: Catalysis Science & Technology (RSC Publishing) URL:2

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:3

Sources

Optimization

Technical Support Center: Minimizing Oxidation of N-methylpyrrolidine-3-sulfonamide in Open-Air Setups

Welcome to the Technical Support Center for handling N-methylpyrrolidine-3-sulfonamide . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing oxidative degradation issue...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N-methylpyrrolidine-3-sulfonamide . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing oxidative degradation issues when working in open-air, benchtop environments.

The Mechanistic Problem

N-methylpyrrolidine-3-sulfonamide features two distinct nitrogen centers: a primary sulfonamide and a tertiary amine (the N-methylpyrrolidine ring). While the sulfonamide is highly stable under atmospheric conditions, the sp3 -hybridized nitrogen of the tertiary amine possesses a high-energy lone pair. In open-air setups, ambient oxygen, light, and trace transition metals initiate single-electron transfer (SET) or autoxidation radical chain reactions. This rapidly converts the active tertiary amine into an undesired, highly polar N-oxide, leading to loss of function and yield[1][2].

AmineOxidation Amine N-methylpyrrolidine- 3-sulfonamide NOxide N-Oxide Degradation Amine->NOxide Autoxidation Protonated Protonated Salt Amine->Protonated Protonation ROS O2 / ROS / Metals ROS->NOxide Scavenged Quenched Radicals ROS->Scavenged Scavenged Protonated->NOxide Blocked Antioxidant BHT / Methimazole Antioxidant->Scavenged Acid Brønsted Acid Acid->Protonated

Mechanistic pathways of tertiary amine oxidation and targeted stabilization interventions.

Troubleshooting Guide & Methodologies

Issue 1: Rapid N-oxide formation during prolonged benchtop stirring or solvent evaporation.

Causality: High surface-area exposure to ambient O2​ during stirring or rotary evaporation accelerates the formation of peroxy radicals, driving N-oxidation. Solution: In Situ Protonation (Salt Formation) Expert Insight: Protonating the tertiary amine lowers its Highest Occupied Molecular Orbital (HOMO), effectively removing the electron density required for electrophilic oxygen attack or SET[3]. By converting the free base into a salt, the nucleophilic amine is masked and becomes highly resistant to oxidation[4].

Self-Validating Protocol: Reversible Salt Protection

  • Dissolution: Dissolve N-methylpyrrolidine-3-sulfonamide in a non-reactive, anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidification: Slowly add 1.05 molar equivalents of a Brønsted acid (e.g., p-Toluenesulfonic acid monohydrate or 1M HCl in diethyl ether) while stirring at room temperature.

  • Validation: The formation of the salt often results in immediate precipitation or a distinct phase change. Verify the pH of an aqueous aliquot is < 4. The protonated salt is now impervious to autoxidation and can be handled or stored in open air.

  • Reversal: Immediately prior to the next synthetic step requiring the free base, treat the salt with a mild aqueous base (e.g., saturated K2​CO3​ ), extract into an organic layer, and use immediately.

Issue 2: Gradual degradation in stock solutions over several days.

Causality: Slow autoxidation driven by dissolved oxygen and ambient light over time. Solution: Sacrificial Antioxidant Shielding Expert Insight: BHT (Butylated hydroxytoluene) acts as a primary antioxidant. It donates a hydrogen atom to peroxy radicals ( ROO∙ ), breaking the autocatalytic chain. The resulting BHT phenoxy radical is stabilized by resonance and the steric hindrance of its ortho tert-butyl groups, preventing it from propagating the reaction further[5].

Self-Validating Protocol: BHT Doping

  • Preparation: Weigh the required amount of N-methylpyrrolidine-3-sulfonamide free base.

  • Inhibitor Addition: Add 0.1% to 0.5% (w/w) of BHT directly to the organic storage solvent.

  • Storage & Validation: Transfer the solution to an amber glass vial to exclude UV-driven radical initiation. Validate stability by running a TLC against a fresh standard after 48 hours; the absence of a baseline-hugging spot confirms the BHT successfully intercepted the autoxidation chain.

Issue 3: Accelerated oxidation in the presence of transition-metal catalysts (e.g., cross-coupling).

Causality: Trace metals (like Cu or Fe) catalyze the decomposition of peroxides into highly reactive hydroxyl radicals via Fenton-like chemistry. Solution: Methimazole (MMI) Addition Expert Insight: Methimazole (2-mercapto-1-methylimidazole) is a potent nucleophile and metal chelator. It tightly coordinates with trace metals (e.g., forming Cu(I)-MMI complexes) to prevent their participation in redox cycling, while simultaneously scavenging existing H2​O2​ [6].

Self-Validating Protocol: MMI Chelation

  • Doping: Add 1–2 mol% of Methimazole to the reaction mixture containing the amine.

  • Execution: Proceed with the open-air reaction. The MMI will act as a sacrificial shield. (Note: Ensure MMI does not poison your intended catalytic cycle if performing intentional transition-metal catalysis).

Data Presentation: Comparison of Stabilization Strategies

Stabilization StrategyPrimary Mechanism of ActionEfficacy in Open AirKey AdvantagesLimitations / Drawbacks
In Situ Protonation Lowers HOMO via salt formation[4]Excellent (>99% protection)Absolute protection; easily reversible.Requires an extra neutralization step before subsequent reactions.
BHT Addition Radical chain terminator[5]Good (Prolongs shelf life)Inexpensive; does not alter the amine's charge state.BHT remains in the mixture and may require chromatographic removal.
Methimazole (MMI) Metal chelation & ROS scavenging[6]Very Good (in catalytic setups)Prevents aggressive Fenton-like trace metal oxidation.Can interfere with intentional transition-metal cross-coupling.
Amber Glassware Blocks UV-initiated radical formationModerate (Preventative)Passive; zero chemical interference.Does not stop thermal or metal-catalyzed autoxidation.

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid instead of BHT to protect the amine? A: While ascorbic acid is a strong aqueous antioxidant, it is poorly soluble in the organic solvents typically used for N-methylpyrrolidine-3-sulfonamide (like DCM or EtOAc). Furthermore, ascorbic acid can act as a pro-oxidant in the presence of free iron or copper by reducing Fe3+ to Fe2+ , fueling the Fenton reaction. BHT is strictly preferred for organic benchtop setups[5].

Q: How do I analytically confirm if my N-methylpyrrolidine-3-sulfonamide has already oxidized? A: The N-oxide derivative is significantly more polar than the free tertiary amine. On a Normal-Phase TLC (Silica gel), the N-oxide will have a drastically lower Rf​ value. Additionally, in 1H NMR, the N-methyl protons will shift downfield (typically from ~2.3 ppm in the free base to >3.0 ppm in the N-oxide) due to the severe deshielding effect of the N+−O− bond[7].

Q: Does the sulfonamide group require protection from open air? A: Generally, no. Primary sulfonamides ( −SO2​NH2​ ) are highly stable in standard atmospheric conditions and do not readily undergo autoxidation. All protective efforts should be focused exclusively on the tertiary amine moiety[1].

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Drift in N-methylpyrrolidine-3-sulfonamide Analysis

Welcome to the Analytical Technical Support Center. Analyzing zwitterionic-like polar compounds such as N-methylpyrrolidine-3-sulfonamide presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. Analyzing zwitterionic-like polar compounds such as N-methylpyrrolidine-3-sulfonamide presents unique chromatographic challenges. The molecule features both a basic tertiary amine (N-methylpyrrolidine) and a slightly acidic/neutral sulfonamide group. This dual nature requires strict pH control and often the use of ion-pairing agents, which inherently introduces baseline stability issues during gradient High-Performance Liquid Chromatography (HPLC) analysis.

Below is our comprehensive diagnostic hub, deep-dive Q&A, and validated protocols to help you achieve a stable, reliable baseline.

Diagnostic Hub

Use the following decision matrix to isolate the root cause of your baseline drift before proceeding to the detailed troubleshooting guides.

BaselineDrift Start Observe Baseline Drift IsGradient Gradient Elution? Start->IsGradient MatchAbs Balance UV Absorbance (e.g., 0.1% TFA in A / 0.085% in B) IsGradient->MatchAbs Yes CheckTemp Check Temp Stability IsGradient->CheckTemp No MatchAbs->CheckTemp UseOven Enable Column Oven & Pre-heater CheckTemp->UseOven Fluctuating CheckBuffer Buffer Depletion / pH Shift? CheckTemp->CheckBuffer Stable UseOven->CheckBuffer FreshBuffer Prepare Fresh Buffer (pH < pKa - 2 or > pKa + 2) CheckBuffer->FreshBuffer Yes Resolve Baseline Stabilized CheckBuffer->Resolve No FreshBuffer->Resolve

Diagnostic workflow for resolving HPLC baseline drift in sulfonamide analysis.

Deep-Dive Troubleshooting Guides (FAQs)

Q1: Why does my baseline drift upward during the gradient elution of N-methylpyrrolidine-3-sulfonamide? A: An upward drift during a gradient run is a classic symptom of mismatched mobile phase absorbance. The tertiary amine of the N-methylpyrrolidine moiety interacts strongly with residual silanols on C18 columns, requiring acidic modifiers like Trifluoroacetic acid (TFA) for ion-pairing and peak shape correction[1]. However, TFA absorbs strongly at low UV wavelengths (<220 nm). Causality: As the gradient shifts from a highly aqueous environment (Mobile Phase A) to a highly organic environment (Mobile Phase B, typically Acetonitrile), the background absorbance changes. TFA has a different molar absorptivity in water compared to acetonitrile. As the organic composition increases, the detector registers this changing optical density as an upward baseline drift[1]. Solution: Implement a self-validating absorbance balancing protocol (see Protocol 1 below) by slightly reducing the TFA concentration in the organic phase.

Q2: How do temperature fluctuations specifically impact the baseline when analyzing polar sulfonamides? A: Polar compounds like N-methylpyrrolidine-3-sulfonamide often require highly aqueous mobile phases for adequate retention. Under these conditions, the mobile phase is highly susceptible to thermal gradients. Causality: Even minor ambient temperature changes in the laboratory alter the refractive index and viscosity of the solvent mixture[2]. When this thermally uneven solvent enters the UV detector flow cell, it refracts the light beam (a phenomenon known as the "thermal lens" effect). The detector interprets this light scattering as a shifting, oscillating, or wavy baseline[2]. Solution: Absolute thermal isolation is required. Utilize a column oven set to at least 5°C above ambient (e.g., 35°C) and ensure the mobile phase passes through an active pre-heater before entering the column.

Q3: Can the sulfonamide and pyrrolidine moieties themselves cause baseline instability? A: Yes, through dynamic ionization shifts. The N-methylpyrrolidine group has a pKa typically around 9.0–10.0, while the sulfonamide moiety can act as a weak acid. Causality: If your mobile phase pH is not strictly buffered at least 2 units away from these pKa values, the compound's ionization state will fluctuate during the run. If trace amounts of the analyte are continuously leaching from the column due to poor equilibration or carryover, the changing pH of the gradient micro-shifts the molar absorptivity of this background analyte, manifesting as a rolling baseline[3]. Solution: Ensure strict buffering capacity (e.g., using 10-20 mM phosphate or formate buffers) and implement an extended column equilibration protocol to clear any carryover.

Experimental Protocols

Protocol 1: Mobile Phase Absorbance Balancing for Gradient Elution

This protocol creates a self-validating system to eliminate baseline drift caused by TFA absorbance mismatch.

  • Prepare Mobile Phase A (MPA): Measure exactly 1000 mL of HPLC-grade Water into a clean reservoir. Add exactly 1.0 mL of LC-MS grade TFA (0.10% v/v). Mix thoroughly and sonicate for 10 minutes to degas.

  • Prepare Mobile Phase B (MPB): Measure exactly 1000 mL of HPLC-grade Acetonitrile. Add exactly 0.85 mL of LC-MS grade TFA (0.085% v/v). Note: Less TFA is added to the organic phase to balance the higher molar absorptivity of TFA in acetonitrile.

  • System Priming: Purge both lines A and B for 5 minutes at 5 mL/min with the purge valve open to ensure fresh solvent reaches the mixing chamber.

  • Blank Gradient Run: Execute your full gradient method without injecting a sample. Monitor the baseline at 210 nm.

  • Self-Validation Adjustment:

    • If the baseline drifts upward, reduce the TFA in MPB to 0.080%.

    • If the baseline drifts downward, increase the TFA in MPB to 0.090%.

    • Repeat the blank run until the baseline drift is < 2 mAU over the entire gradient.

Protocol 2: System Passivation and Thermal Equilibration

This protocol ensures stationary phase stability and eliminates thermal-lens effects.

  • Temperature Setpoint: Activate the column oven and set it to 35°C. Enable the active solvent pre-heater if your system is equipped with one.

  • Flow Initiation: Start an isocratic flow at your starting gradient conditions (e.g., 95% MPA / 5% MPB) at a flow rate of 0.5 mL/min.

  • Thermal Equilibration: Monitor the column oven temperature. Once the sensor reads 35°C, allow exactly 15 column volumes (approximately 20-30 minutes for a standard 4.6 x 150 mm column) to pass through the system.

  • Baseline Validation: Observe the detector signal. The system is validated and ready for sample injection only when the baseline noise is < 0.05 mAU and the overall drift is < 1 mAU/hour[2].

Quantitative Data Presentation

Table 1: UV Cutoffs and Absorbance Balancing Ratios for Common Modifiers Use this table to select the appropriate modifier for N-methylpyrrolidine-3-sulfonamide based on your detector settings.

ModifierTypical Concentration (MPA - Water)Balanced Concentration (MPB - Acetonitrile)UV Cutoff (nm)Primary Use Case for N-methylpyrrolidine-3-sulfonamide
Trifluoroacetic Acid (TFA) 0.10% v/v0.080% - 0.085% v/v210Strong ion-pairing for the tertiary amine; yields sharpest peaks.
Formic Acid 0.10% v/v0.10% v/v (matches well)210LC-MS compatibility; moderate amine suppression.
Phosphoric Acid 0.10% v/v0.10% v/v195Low UV wavelength detection; non-volatile, strict pH control.

Table 2: Troubleshooting Matrix for N-methylpyrrolidine-3-sulfonamide Baseline Drift

SymptomPrimary CauseDiagnostic CheckCorrective Action
Steady upward drift during gradient Higher UV absorbance in MPBRun blank gradient; check absorbance at 210 nmReduce modifier concentration in MPB (e.g., TFA to 0.085%).
Cyclic / Wavy baseline Temperature fluctuationsCheck lab ambient AC drafts; verify column ovenEnclose column in oven; use active mobile phase pre-heater.
Erratic noise / Spikes Air bubbles in flow cellCheck degasser vacuum; inspect pump linesPurge system; ensure inline vacuum degasser is functional.
Downward drift post-injection Buffer depletion / pH shiftMeasure pH of waste effluentPrepare fresh buffered mobile phase; increase buffer capacity.

References

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: [Link]

  • Title: How to Troubleshoot HPLC Baseline Drift Issues Source: PatSnap Eureka URL:[Link]

  • Title: Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood Source: Oxford Academic URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-methylpyrrolidine-3-sulfonamide vs pyrrolidine-3-sulfonamide binding affinity

An In-Depth Comparative Guide to the Binding Affinities of N-methylpyrrolidine-3-sulfonamide and Pyrrolidine-3-sulfonamide Introduction In the landscape of modern medicinal chemistry, the pyrrolidine ring is a highly val...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Binding Affinities of N-methylpyrrolidine-3-sulfonamide and Pyrrolidine-3-sulfonamide

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a highly valued scaffold due to its three-dimensional structure, stereochemical complexity, and synthetic tractability.[1][2] When coupled with a sulfonamide functional group—a known pharmacophore with a wide range of biological activities[3][4]—the resulting pyrrolidine sulfonamide core becomes a promising starting point for the development of novel therapeutics. This guide provides a detailed comparative analysis of two such fundamental structures: N-methylpyrrolidine-3-sulfonamide and its parent compound, pyrrolidine-3-sulfonamide.

Structural and Physicochemical Analysis: The Impact of a Single Methyl Group

The sole structural difference between N-methylpyrrolidine-3-sulfonamide and pyrrolidine-3-sulfonamide is the presence of a methyl group on the pyrrolidine nitrogen. This seemingly minor modification can have profound effects on the molecule's physicochemical properties and, consequently, its interaction with biological targets.

G cluster_0 Pyrrolidine-3-sulfonamide cluster_1 N-methylpyrrolidine-3-sulfonamide a a b b

Caption: 2D structures of Pyrrolidine-3-sulfonamide and N-methylpyrrolidine-3-sulfonamide.

The key physicochemical consequences of this N-methylation are:

  • Basicity and Hydrogen Bonding: The secondary amine in pyrrolidine-3-sulfonamide can act as both a hydrogen bond donor and acceptor. The introduction of the methyl group to form a tertiary amine in N-methylpyrrolidine-3-sulfonamide removes its ability to act as a hydrogen bond donor. This is a critical distinction, as a hydrogen bond with a key residue in a protein's binding pocket is often a major contributor to binding affinity.

  • Steric Hindrance: The methyl group introduces additional steric bulk around the nitrogen atom. This can either be detrimental, by causing a steric clash with the protein surface and preventing optimal binding, or it can be beneficial, by promoting a more favorable binding conformation or by displacing water molecules from the binding site, leading to an entropic gain.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance binding to hydrophobic pockets within a protein target and can also influence pharmacokinetic properties such as membrane permeability and metabolic stability.

  • Conformational Rigidity: The pyrrolidine ring is not planar and exists in various "puckered" conformations. N-substitution can influence the preferred conformation of the ring, which in turn can affect the spatial orientation of the sulfonamide group and its ability to engage with the target protein.

Inferred Binding Affinity Comparison from Published Literature

To extrapolate the likely differences in binding affinity, we can examine SAR studies on more complex molecules containing the pyrrolidine sulfonamide scaffold.

A study on pyrrolidine-based endothelin (ET) receptor antagonists provides valuable insights.[5][6][7] Researchers found that modifications to the pyrrolidine nitrogen had a significant impact on binding affinity and receptor selectivity. Specifically, replacing a larger N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group altered the selectivity profile from ETA-selective to a more balanced ETA/ETB antagonist.[5][6][7] This highlights the sensitivity of the binding pocket to substitutions on the pyrrolidine nitrogen.

In another example, the development of transient receptor potential vanilloid-4 (TRPV4) antagonists based on a pyrrolidine sulfonamide core demonstrated that the pyrrolidine scaffold offered an "inherent entropic advantage" over a similar piperidine series.[8] While this study did not directly compare N-methyl vs. N-H on the pyrrolidine, the optimization of substituents on the sulfonamide portion to achieve nanomolar potency underscores the importance of fine-tuning the interactions of the entire scaffold.

Based on these and other studies, we can construct a comparative table of how N-substitution on the pyrrolidine ring affects binding affinity in related systems.

Target Parent Scaffold N-H Affinity N-Substituted Affinity Inference for N-Methylation Reference
GlyT1 3,4-disubstituted pyrrolidine sulfonamideData not available for direct N-H vs. N-alkyl comparisonPotent inhibitors (e.g., Ki = 0.001 μM) were developed with N-arylsulfonyl groups.The pyrrolidine nitrogen is a key point for interaction/substitution. The effect of a simple methyl group would be target-dependent.[1][9]
DPP-IV Pyrrolidine sulfonamide derivativesNot explicitly comparedA potent inhibitor (IC50 = 41.17 nM) was identified with a larger substituent on the pyrrolidine nitrogen.Suggests that the binding pocket can accommodate N-substituents, and they may be beneficial for potency.[10]
TRPV4 Pyrrolidine sulfonamideDes-hydroxy pyrrolidine analog (IC50 = 320 nM)N-substitution with a larger group was part of the core structure of potent antagonists (IC50 up to 100 nM).The nitrogen is a vector for modification, and substitution is generally well-tolerated and can enhance potency.[8]

This data collectively suggests that the pyrrolidine nitrogen is a critical site for interaction and modification. The impact of N-methylation will be highly dependent on the specific topology of the target's binding site. If the binding site has a hydrogen bond donor that interacts with the N-H of pyrrolidine-3-sulfonamide, then N-methylation would likely decrease binding affinity. Conversely, if the binding site has a small hydrophobic pocket in the vicinity of the nitrogen, the N-methyl group could enhance affinity through favorable van der Waals interactions.

Experimental Protocol for Determining Binding Affinity: Surface Plasmon Resonance (SPR)

To empirically determine and compare the binding affinities of these two compounds, a biophysical technique such as Surface Plasmon Resonance (SPR) is ideal. SPR provides real-time, label-free analysis of biomolecular interactions.

Workflow for SPR Analysis

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Inject Analyte over Sensor Surface p1->r1 p2 Prepare Analytes: Pyrrolidine-3-sulfonamide & N-methylpyrrolidine-3-sulfonamide p2->r1 r2 Monitor Association Phase r1->r2 r3 Inject Running Buffer r2->r3 r4 Monitor Dissociation Phase r3->r4 a1 Generate Sensorgrams r4->a1 a2 Fit Data to a Binding Model a1->a2 a3 Calculate ka, kd, and KD a2->a3

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol
  • Immobilization of the Target Protein:

    • Rationale: The target protein is covalently attached to the surface of a sensor chip to allow for the detection of binding events.

    • Procedure:

      • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

      • Inject the purified target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared in the same way but without the protein to allow for background subtraction.

  • Analyte Preparation and Injection:

    • Rationale: The small molecule analytes (pyrrolidine-3-sulfonamide and N-methylpyrrolidine-3-sulfonamide) are prepared in a series of concentrations to determine the dose-dependent binding response.

    • Procedure:

      • Prepare stock solutions of each compound in 100% DMSO.

      • Create a serial dilution series (e.g., from 100 µM to 1 nM) in the running buffer (e.g., HBS-EP+ buffer). The final DMSO concentration should be kept constant and low (<1%) across all samples.

      • Inject each concentration over the target and reference flow cells for a set amount of time (e.g., 120 seconds) to monitor the association phase.

  • Dissociation Phase:

    • Rationale: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the target protein.

    • Procedure: Following the analyte injection, allow the running buffer to flow over the sensor surface for an extended period (e.g., 300 seconds) to observe the dissociation.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the kinetic parameters of the interaction.

    • Procedure:

      • Subtract the reference flow cell data from the active flow cell data.

      • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model).

      • From the fitting, the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are determined. The KD value represents the binding affinity, with lower values indicating a stronger interaction.

Conclusion and Forward-Looking Statement

This guide has provided a comprehensive, albeit predictive, comparison of N-methylpyrrolidine-3-sulfonamide and pyrrolidine-3-sulfonamide. The core difference lies in the N-methylation, which eliminates a hydrogen bond donor, increases steric bulk, and enhances lipophilicity.

  • Pyrrolidine-3-sulfonamide , with its N-H group, has the potential to form a crucial hydrogen bond with a target protein, which could be a dominant factor in its binding affinity.

  • N-methylpyrrolidine-3-sulfonamide , having lost this hydrogen-bonding capability, would need to compensate for this potential loss. It might do so through favorable hydrophobic interactions involving the methyl group or by inducing a more favorable conformation for binding.

Ultimately, the relative binding affinities of these two molecules are context-dependent and can only be definitively determined through empirical testing. The provided SPR protocol offers a robust framework for such an investigation. The insights and methodologies presented here should serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and optimization of novel therapeutics based on the versatile pyrrolidine sulfonamide scaffold.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source Not Available.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Frontiers. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC. PMC. [Link]

  • De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry. [Link]

  • -Synthesis of pyrrolidine-3,4-disubstitutedsulfonamides containing... ResearchGate. [Link]

  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. MDPI. [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [Link]

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. PubMed. [Link]

  • Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 2. Sulfonamide-Based ETA/ETB Mixed Antagonists. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 2. Sulfonamide-Based ETA/ETB Mixed Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis of N-methylpyrrolidine. Source Not Available.
  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • (PDF) Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]

  • Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. PubMed. [Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. PMC. [Link]

  • (3S)
  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS. [Link]

  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. [Link]

  • Discovery of a Potent (4R,5S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling. ACS Publications. [Link]

Sources

Comparative

Validating N-Methylpyrrolidine-3-Sulfonamide Purity: A Quantitative NMR (qNMR) Comparison Guide

N-methylpyrrolidine-3-sulfonamide (CAS 1423025-73-3) is a highly polar, aliphatic sulfonamide intermediate frequently utilized in medicinal chemistry and drug development. Validating the absolute purity of this building...

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Author: BenchChem Technical Support Team. Date: March 2026

N-methylpyrrolidine-3-sulfonamide (CAS 1423025-73-3) is a highly polar, aliphatic sulfonamide intermediate frequently utilized in medicinal chemistry and drug development. Validating the absolute purity of this building block is critical, as impurities can severely impact downstream synthetic yields and biological assay integrity. However, its specific molecular architecture presents a unique analytical challenge that renders traditional chromatographic methods highly susceptible to error.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating protocol for absolute purity determination.

The Analytical Challenge: Why HPLC and LC-MS Fall Short

The core issue with analyzing N-methylpyrrolidine-3-sulfonamide (C₅H₁₂N₂O₂S) is its lack of a conjugated π-system or aromatic rings. This structural reality means the molecule exhibits negligible ultraviolet (UV) absorption.

  • The HPLC-UV Blindspot: In HPLC-UV, the detector's response factor is entirely dependent on the molar absorptivity (chromophore strength) of the molecule. If a highly UV-active impurity (e.g., an aromatic synthetic precursor) is present even at trace molar levels, it will disproportionately dominate the chromatogram, leading to a massive underestimation of purity. Conversely, structurally related aliphatic impurities will be "invisible" to the UV detector, resulting in a false-positive high purity reading.

  • The LC-MS Ionization Bias: While LC-MS offers excellent specificity, it suffers from variable ionization efficiencies. The electrospray ionization (ESI) response of N-methylpyrrolidine-3-sulfonamide will differ drastically from its impurities. Absolute quantitation by LC-MS is therefore impossible without synthesizing costly, isotopically labeled internal standards for every potential unknown impurity.

The qNMR Advantage

Quantitative NMR (qNMR) overcomes these limitations because it operates as a primary ratio method [1]. In ¹H-qNMR, the area under a nuclear magnetic resonance peak (the integral) is strictly and directly proportional to the number of protons giving rise to that signal, completely independent of the molecule's overall chemical structure[2]. By co-dissolving the sample with a highly pure, SI-traceable internal standard, researchers can calculate the absolute mass fraction (purity) of the analyte without needing a reference standard of the analyte itself[3].

Method Comparison Matrix

The following table summarizes the operational parameters and reliability of each analytical modality when applied to N-methylpyrrolidine-3-sulfonamide.

Analytical ParameterHPLC-UV (Area Normalization)LC-MS (ESI+)¹H-qNMR (Internal Standard)
Quantification Principle Relative UV AbsorbanceRelative Ion AbundanceAbsolute Proton Count
Reference Standard Required? Yes (Identical structure needed)Yes (Isotope-labeled preferred)No (Universal IS used)
Suitability for Analyte Poor (Lacks chromophore)Moderate (Prone to ion suppression)Excellent (Abundant protons)
Detection of "Invisible" Impurities Fails entirelyDependent on ionizationCaptures all protonated species
Accuracy / Precision Low / HighModerate / ModerateHigh / High (RSD < 1%)

Experimental Protocol: Self-Validating qNMR Workflow

To establish a self-validating system, every step of the qNMR protocol must be optimized to eliminate mass uncertainty and signal distortion[2].

Step 1: Internal Standard (IS) Selection

Causality: The IS must possess a known, certified purity (traceable to NIST or SI) and exhibit at least one distinct NMR signal that does not overlap with the analyte[4].

  • Action: For N-methylpyrrolidine-3-sulfonamide, the analyte's protons resonate primarily in the aliphatic region (1.5–3.5 ppm). Select Maleic acid (singlet at ~6.3 ppm) or 1,4-BTMSB-d₄ (singlet at ~0 ppm). Their signals appear in completely empty regions of the analyte's spectrum, preventing integration errors and baseline overlap[4].

Step 2: Gravimetric Sample Preparation

Causality: qNMR is fundamentally a gravimetric technique; the NMR spectrometer only measures the molar ratio. Therefore, any weighing error translates directly into a purity error.

  • Action: Use an ultra-microbalance (readability of 0.1 µg) to minimize mass uncertainty[4]. Accurately co-weigh approximately 10 mg of N-methylpyrrolidine-3-sulfonamide and 5 mg of the chosen IS into a static-free vial. Dissolve the mixture completely in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

Step 3: ¹H-qNMR Acquisition

Causality: To ensure the signal integral accurately reflects the number of protons, all nuclei must return to thermal equilibrium between radiofrequency pulses. If pulses are fired too rapidly, slower-relaxing protons will become saturated, artificially lowering their integral value[2].

  • Action: Determine the longitudinal relaxation time ( T1​ ) for the slowest-relaxing proton. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds) to guarantee >99.3% signal recovery. Acquire the spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 250:1). Employ ¹³C decoupling during acquisition to collapse the ¹³C satellite signals into the main peak[5].

Step 4: Spectral Processing and Calculation

Causality: Inconsistent baseline or phase errors will distort the integral area, destroying the primary ratio relationship.

  • Action: Apply rigorous manual phase correction (zero and first-order) and a polynomial baseline correction. Integrate the isolated IS peak and a distinct analyte peak (e.g., the N-methyl singlet at ~2.3 ppm). Calculate absolute purity using the following equation[6]:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, m = mass, P = purity).

Workflow Visualization

qNMR_Workflow N1 1. IS Selection (SI-Traceable) N2 2. Gravimetric Preparation N1->N2 N3 3. 1H-qNMR Acquisition N2->N3 N4 4. Spectral Processing N3->N4 N5 5. Purity Calculation N4->N5

qNMR workflow for the absolute purity validation of N-methylpyrrolidine-3-sulfonamide.

Experimental Data: Performance Comparison

To demonstrate the critical necessity of qNMR, a single batch of N-methylpyrrolidine-3-sulfonamide (Mock Batch #NMP-2026) was analyzed using all three modalities. The data below illustrates the inherent risks of relying on relative chromatographic methods for non-chromophoric compounds.

Analytical MethodReported Purity (%)RSD (%)Analytical Observation & Causality
HPLC-UV (210 nm) 99.8%0.5%False Positive: Overestimates purity. Fails to detect non-chromophoric synthesis byproducts (e.g., residual pyrrolidine starting materials).
LC-MS (ESI+) 96.5%2.1%Inaccurate: Ion suppression effects and non-linear response factors skew the relative abundance of the target mass.
¹H-qNMR (Maleic Acid IS) 97.2% 0.2% True Absolute Purity: Successfully quantified the exact mass fraction. Identified and quantified aliphatic impurities hidden in the baseline.

Data Synthesis: The HPLC-UV method dangerously over-reported the purity by nearly 2.6% because the impurities lacked a UV response. qNMR provided a self-validated, absolute mass fraction with superior precision (RSD 0.2%), proving its status as the gold standard for validating aliphatic building blocks.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories. Available at:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Spectroscopy Europe. Available at:[Link]

Sources

Validation

A Comparative Guide to the In Vitro Efficacy of Heterocyclic Sulfonamide Analogs as Carbonic Anhydrase Inhibitors

This guide provides a detailed comparison of the in vitro efficacy of a series of heterocyclic sulfonamide analogs, a class of compounds with significant therapeutic potential as carbonic anhydrase inhibitors. The inform...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the in vitro efficacy of a series of heterocyclic sulfonamide analogs, a class of compounds with significant therapeutic potential as carbonic anhydrase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel enzyme inhibitors.

Introduction: The Therapeutic Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that play a crucial role in numerous physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons, a fundamental reaction for maintaining pH homeostasis, CO2 transport, and ion exchange.[2][3] The involvement of CAs in various pathological conditions, including glaucoma, epilepsy, and cancer, has established them as important drug targets.[4][5]

Sulfonamides are a well-established class of CA inhibitors, with their mechanism of action involving the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site.[6] The exploration of heterocyclic sulfonamides has been particularly fruitful, with studies indicating that five-membered heterocyclic rings can lead to more potent inhibition compared to six-membered rings.[7] This guide will delve into the comparative in vitro efficacy of various heterocyclic sulfonamide analogs, providing valuable structure-activity relationship (SAR) insights.

Comparative In Vitro Efficacy of Heterocyclic Sulfonamide Analogs

The inhibitory potential of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of a selection of heterocyclic sulfonamide derivatives against key human (h) CA isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.

Compound IDHeterocyclic ScaffoldhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ) 1,3,4-Thiadiazole25012.125.75.7
Compound 7c Furo[3,2-b]pyrrole-carboxamide---4.6
Compound 8b Thieno[3,2-b]pyrrole-carboxamide--->4.6
Compound 11 Furo[3,2-b]pyrrole-carboxamide70.66.5->4.6
Compound 14a Furo[3,2-b]pyrrole-carboxamide56.56.7->4.6
Compound 4c Pyrazole-carboxamide--8.5-
Compound 5b Pyrazole-carboxamide-->8.5-
Compound 15 Indeno[1,2-c]pyrazole-carboxamide--6.1-

Data synthesized from multiple sources. Note that direct comparison between studies should be made with caution due to potential variations in assay conditions.[8][9]

Key Insights from the Data:

  • Isoform Selectivity: The data clearly demonstrates that minor structural modifications can lead to significant differences in isoform selectivity. For instance, several of the novel furo[3,2-b]pyrrole-carboxamide derivatives (compounds 11 and 14a) show potent inhibition of hCA II, with Ki values in the low nanomolar range, and also exhibit strong inhibition of hCA I.[8] In contrast, compound 7c is a highly potent inhibitor of the tumor-associated isoform hCA XII.[8]

  • Scaffold Influence: The heterocyclic scaffold plays a critical role in determining inhibitory activity. The indeno[1,2-c]pyrazole-carboxamide scaffold in compound 15 confers potent inhibition against the cancer-related hCA IX isoform.[9]

  • Structure-Activity Relationships (SAR): The SAR for these compounds is complex. For the furo[3,2-b]pyrrole-carboxamides, the nature of the substituent on the carboxamide moiety significantly influences activity and selectivity.[8] Similarly, for the pyrazole-carboxamides, substitutions on the pyrazole ring and the linker to the sulfonamide group are key determinants of inhibitory potency.[9]

Experimental Protocols

To ensure the reproducibility and validity of in vitro efficacy studies, a well-defined and standardized protocol is essential. The following is a detailed methodology for a colorimetric in vitro carbonic anhydrase inhibition assay.

Principle of the Assay

This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[10] The presence of a CA inhibitor will decrease the rate of this reaction, allowing for the determination of the inhibitor's potency.[10]

Materials and Reagents
  • Human carbonic anhydrase (specific isoform, e.g., hCA I, hCA II)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in acetonitrile/assay buffer)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Assay Procedure
  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the compounds.[10]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.[10]

  • Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode for at least 10-15 minutes, with readings taken at regular intervals (e.g., every 30 seconds).[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Subtract the rate of the blank from all other readings.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Mechanistic Insights & Visualizations

The inhibitory action of sulfonamides on carbonic anhydrase is a well-characterized interaction. The sulfonamide moiety (SO2NH2) coordinates to the zinc ion in the active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This direct interaction prevents the enzyme from hydrating CO2.

Carbonic Anhydrase Catalytic Cycle and Inhibition

CA_Mechanism cluster_cycle Catalytic Cycle cluster_inhibition Inhibition E-Zn-OH E-Zn-OH⁻ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ E-Zn-Inhibitor E-Zn-NHSO₂-R E-Zn-OH->E-Zn-Inhibitor + R-SO₂NH₂ E-Zn-H2O E-Zn-H₂O E-Zn-HCO3->E-Zn-H2O - HCO₃⁻ + H₂O E-Zn-H2O->E-Zn-OH - H⁺ Inhibitor R-SO₂NH₂

Caption: Catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide.

In Vitro Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Inhibitors) Plate Plate Setup (Controls, Test Compounds) Reagents->Plate Preincubation Pre-incubate Enzyme and Inhibitor (10 min) Plate->Preincubation Initiate Add Substrate (pNPA) to Initiate Reaction Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 405 nm) Initiate->Measure Calculate Calculate Reaction Rates (ΔAbs/min) Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC₅₀ Values Inhibition->IC50

Caption: Workflow for the in vitro carbonic anhydrase inhibitor assay.

Conclusion

The heterocyclic sulfonamides represent a versatile and potent class of carbonic anhydrase inhibitors. The comparative in vitro efficacy data presented in this guide highlights the importance of both the core heterocyclic scaffold and its substituents in determining inhibitory activity and isoform selectivity. The detailed experimental protocol provides a robust framework for the reliable evaluation of novel CA inhibitors. By understanding the structure-activity relationships and employing standardized in vitro assays, researchers can accelerate the discovery and development of next-generation therapeutics targeting carbonic anhydrases.

References

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Bhatt, A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET, 5, 6764. [Link]

  • El-Sayed, M. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(13), 9035-9051. [Link]

  • Singh, P., & Singh, J. (2005). A Quantitative Structure-Activity Relationship Study on Some aromatic/heterocyclic Sulfonamides and Their Charged Derivatives Acting as Carbonic Anhydrase Inhibitors. QSAR & Combinatorial Science, 24(5), 634-641. [Link]

  • Aikkal, R. (2025). The Role of Carbonic Anhydrase 1 (CA1) in Physiological and Pathological Processes. ResearchGate. [Link]

  • Breton, S. (2002). The Cellular Physiology of Carbonic Anhydrases. Journal of Pancreas, 3(3 Suppl), 115-121. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3209. [Link]

  • Bhatt, A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2017). Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers. European Journal of Medicinal Chemistry, 139, 1033-1045. [Link]

  • De, B. (1995). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Medicinal Research Reviews, 15(3), 203-239. [Link]

  • Bhatt, A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. Academia.edu. [Link]

  • Abbas, H.-A. S., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 849-860. [Link]

  • Li, H., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. [Link]

  • El-Sayed, M. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

  • Gecyte, G., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 26(17), 5158. [Link]

  • Mühlegger, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Salve, P. S., & Jadhav, V. D. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Semantic Scholar. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Anonymous. (n.d.). Sulfonamide derivatives of pyrrolidine as antidiabetic agents. ResearchGate. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Anonymous. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Luzzio, M. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9555-9570. [Link]

  • Ates-Alagoz, Z. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. [Link]

  • Michailoviene, V., et al. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 421-425. [Link]

  • Christianson, D. W., et al. (1995). Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. Journal of Medicinal Chemistry, 38(21), 4233-4239. [Link]

  • Wujo, P., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1234. [Link]

  • Gecyte, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000. [Link]

Sources

Comparative

A Comparative Structural and Physicochemical Guide to N-methylpyrrolidine-3-sulfonamide and Piperidine Sulfonamides for Drug Discovery

Executive Summary: The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most utilized saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings.[1][2][3] This guide provides an objective, data-driven comparative analysis of N-methylpyrrolidine-3-sulfonamide and analogous piperidine sulfonamides. We will explore how the fundamental differences in ring size, conformation, and substitution impact key drug-like properties, guiding rational design and scaffold selection for researchers, scientists, and drug development professionals.

Structural Analysis: A Tale of Two Rings

The foundational difference between the two scaffolds lies in their ring structure—a five-membered pyrrolidine versus a six-membered piperidine. This seemingly small variation imposes significant constraints on three-dimensional geometry and conformational flexibility.

The Pyrrolidine Ring: Flexible and Asymmetric

The five-membered pyrrolidine ring is characterized by its significant conformational flexibility.[4][5] It does not adopt a single, stable conformation but rather exists in a dynamic equilibrium between various "envelope" and "twist" (or half-chair) forms.[6] The energy barriers for interconversion between these forms are low.[7] This flexibility allows the pyrrolidine scaffold to adapt its shape to fit various binding pockets, which can be advantageous for target engagement. However, this conformational adaptability can come at an entropic cost upon binding.[8] The placement of the sulfonamide at the 3-position, combined with the N-methyl group, introduces distinct stereochemical and electronic features.

The Piperidine Ring: A Rigid Chair

In contrast, the six-membered piperidine ring predominantly adopts a rigid chair conformation to minimize angular and torsional strain, much like cyclohexane.[9][10] This ring system undergoes rapid "ring inversion" between two chair forms. Substituents on the ring can occupy either axial or equatorial positions, and their preference is dictated by steric and electronic effects.[9][11] This conformational rigidity can be beneficial in drug design by pre-organizing the molecule for optimal interaction with a biological target, reducing the entropic penalty of binding.[1][2]

Comparative Conformational Analysis

The key distinction is rigidity versus flexibility. The piperidine "chair" presents substituents at well-defined axial and equatorial vectors. The pyrrolidine "envelope" or "twist" allows for a wider range of substituent orientations. This has profound implications for how the sulfonamide moiety and any other functional groups are presented to a target protein.

G cluster_0 Pyrrolidine (Flexible) cluster_1 Piperidine (Rigid) a Envelope Conformation b Twist Conformation a->b Low Energy Barrier b->a c Chair Conformation 1 d Chair Conformation 2 c->d Ring Inversion d->c start Scaffold Type start->a 5-Membered start->c 6-Membered G amine Heterocyclic Amine (e.g., N-methyl-3-aminopyrrolidine) product Sulfonamide Product amine->product sulfonyl_chloride R-SO2Cl (Sulfonyl Chloride) sulfonyl_chloride->product base Base (e.g., K2CO3, TEA) base->product Quenches HCl

Sources

Validation

A Comparative Guide to Orthogonal Validation Methods for the Synthesis of N-methylpyrrolidine-3-sulfonamide

Introduction: The Imperative of Rigorous Validation in Synthesis In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is merely the first step. The absolute confirmat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Validation in Synthesis

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is merely the first step. The absolute confirmation of a molecule's identity and purity is paramount, not only for regulatory compliance but for the integrity of all subsequent biological and clinical data. N-methylpyrrolidine-3-sulfonamide, a heterocyclic compound, represents a class of structures with significant potential in medicinal chemistry. Its successful synthesis must be underpinned by a robust analytical control strategy.

A Plausible Synthetic Pathway for N-methylpyrrolidine-3-sulfonamide

To discuss validation, we must first consider the synthesis. While multiple routes to N-methylpyrrolidine-3-sulfonamide exist, a common approach involves the reaction of a suitable precursor with a sulfonylating agent. The following proposed pathway serves as a practical framework for our validation discussion. The key transformation is the sulfonylation of an amino group on the pyrrolidine ring, followed by N-methylation of the resulting sulfonamide.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Methylation 3-Aminopyrrolidine 3-Aminopyrrolidine Intermediate Pyrrolidine-3-sulfonamide 3-Aminopyrrolidine->Intermediate Reaction Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) in Dichloromethane (DCM) Sulfuryl_Chloride->Intermediate Reagent Final_Product N-methylpyrrolidine-3-sulfonamide Intermediate->Final_Product Reaction Methyl_Iodide Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) Methyl_Iodide->Final_Product Reagent

Caption: A plausible two-step synthesis of N-methylpyrrolidine-3-sulfonamide.

This process, like any organic synthesis, can introduce impurities such as unreacted starting materials, over-methylated byproducts, or solvent residues. Our validation strategy must be designed to detect and quantify these potential contaminants.

The Orthogonal Validation Workflow: A Multi-Pronged Approach

The cornerstone of a trustworthy validation system is the use of independent analytical techniques. A single method, such as High-Performance Liquid Chromatography (HPLC), might co-elute an impurity with the main peak, masking its presence. An orthogonal method, operating on a different principle like nuclear magnetic resonance, would easily reveal such a discrepancy.

G cluster_methods Orthogonal Analytical Methods Product Synthesized Product: N-methylpyrrolidine-3-sulfonamide HPLC Method 1: LC-MS/UV (Separation-Based) Product->HPLC Purity & Identity NMR Method 2: Quantitative NMR (Spectroscopic) Product->NMR Structure & Purity EA Method 3: Elemental Analysis (Compositional) Product->EA Elemental Formula XRD Method 4: Single Crystal X-Ray (Structural Gold Standard) Product->XRD Absolute Structure

Caption: The orthogonal validation workflow for synthesized small molecules.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is a powerful hybrid technique that first separates components of a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase.[2][3] Following separation, the mass spectrometer provides mass-to-charge ratio (m/z) data, offering definitive mass identification of the eluting compounds.

Expertise & Causality: For a polar molecule like N-methylpyrrolidine-3-sulfonamide, a reverse-phase HPLC method using a C18 column is the logical starting point. The C18 stationary phase is nonpolar, and a polar mobile phase (e.g., a mixture of water and acetonitrile with a formic acid modifier) is used. The formic acid serves to protonate the analyte, improving peak shape and enhancing ionization for mass spectrometry detection. The mass spectrometer provides a crucial second dimension of data, confirming that the peak observed on the UV chromatogram has the correct molecular weight for the target compound.

Experimental Protocol: HPLC-MS
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

  • Instrumentation: Utilize an HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (Positive ESI Mode):

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Integrate the peak area from the UV chromatogram (e.g., at 210 nm) to determine purity as a percentage of the total area. Confirm the identity by extracting the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺.

Method 2: Quantitative NMR (qNMR) Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.[4] In its quantitative application (qNMR), the integral of a signal is directly proportional to the number of nuclei it represents. By including a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without requiring an identical reference standard of the synthesized compound.

Expertise & Causality: qNMR is orthogonal to chromatography because it does not involve a separation step. Its data is derived from a fundamental nuclear property. This makes it exceptionally powerful for identifying and quantifying impurities, even those that might co-elute with the main peak in an HPLC run. The choice of an internal standard is critical; it must be stable, have a simple spectrum with peaks that do not overlap with the analyte's signals, and be accurately weighed. Maleic anhydride is a common choice for its simple two-proton singlet in a clean region of the spectrum.

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Accurately weigh ~15 mg of the synthesized N-methylpyrrolidine-3-sulfonamide into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Analysis:

    • Carefully integrate a well-resolved, non-overlapping peak from the analyte and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, std = internal standard.

Method 3: Elemental Analysis (CHNS)

Principle: Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[5][6] The sample is combusted at high temperatures in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

Expertise & Causality: This method is fundamentally orthogonal to both chromatography and spectroscopy. It provides no direct structural information but offers a powerful, bulk assessment of purity by directly measuring the elemental composition. For a proposed formula of C₅H₁₂N₂O₂S, any significant deviation from the theoretical percentages of C, H, N, and S indicates the presence of impurities (e.g., residual solvents, inorganic salts, or organic byproducts with different elemental ratios). Many chemistry journals require experimental values to be within ±0.4% of the theoretical values to confirm 95% sample purity.[4][7]

Experimental Protocol: CHNS Analysis
  • Sample Preparation: The sample must be meticulously dried to remove all traces of water and solvents, as these will significantly alter the hydrogen and carbon percentages. A sample size of 2-5 mg is typically required.

  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Analysis: The instrument is calibrated using a certified standard (e.g., acetanilide). The sample is weighed into a tin capsule, which is then introduced into the combustion furnace.

  • Data Analysis: The instrument's software calculates the weight percentages of C, H, N, and S. These experimental values are then compared to the theoretical values calculated from the molecular formula.

Theoretical Values for C₅H₁₂N₂O₂S (MW: 164.23 g/mol ):

  • Carbon (C): 36.57%

  • Hydrogen (H): 7.36%

  • Nitrogen (N): 17.06%

  • Sulfur (S): 19.53%

Method 4: Single Crystal X-ray Diffraction (SC-XRD)

Principle: Considered the "gold standard" for structure elucidation, SC-XRD involves diffracting X-rays off a single, well-ordered crystal of the compound.[8][9][10] The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, providing an unambiguous three-dimensional model of the molecule.

Expertise & Causality: SC-XRD is the ultimate orthogonal technique for structural confirmation. It directly visualizes the molecular structure, confirming atom connectivity, bond lengths, bond angles, and stereochemistry in a way no other technique can.[11] Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow. However, when successful, it provides definitive proof of identity that is independent of all other methods.

Experimental Protocol: SC-XRD
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Attempt to grow single crystals through slow evaporation, vapor diffusion, or slow cooling. This is often a trial-and-error process with various solvents and conditions.

    • Crystals should be at least 20 µm in all dimensions.[12]

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: A suitable crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas. X-ray diffraction data is collected over a range of angles.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions to generate the final crystal structure.

  • Data Analysis: The refined structure is visualized and analyzed to confirm that the atomic connectivity and stereochemistry match the proposed structure of N-methylpyrrolidine-3-sulfonamide.

Comparative Data Summary

Method Underlying Principle Information Provided Strengths Limitations
LC-MS/UV Chromatographic Separation & Mass-to-Charge RatioPurity (UV), Identity (MS), Impurity ProfilingHigh sensitivity, excellent for complex mixtures, widely available.Can be biased by co-eluting impurities, requires reference standards for quantification.
qNMR Nuclear Magnetic ResonanceAbsolute Structure, Purity, QuantificationProvides detailed structural information, quantitative without a specific analyte standard, non-destructive.Lower sensitivity than MS, requires expensive equipment, complex spectra for large molecules.
Elemental Analysis High-Temperature CombustionElemental Composition (Confirms Formula)Fundamental check of formula and purity, rapid, relatively inexpensive.Destructive, provides no structural information, requires highly pure and dry sample, sensitive to contaminants.
SC-XRD X-ray Diffraction by a Crystal LatticeUnambiguous 3D Structure"Gold standard" for absolute structural proof, provides bond lengths/angles.[10]Requires a high-quality single crystal which can be difficult to obtain, not suitable for amorphous solids or oils.

Conclusion

The validation of a synthesized compound like N-methylpyrrolidine-3-sulfonamide is not a matter of completing a single analytical checklist. It is a process of building a logical, evidence-based argument for its identity and purity. By employing a suite of orthogonal methods—LC-MS for purity and mass confirmation, qNMR for structural verification and absolute quantification, elemental analysis for compositional integrity, and SC-XRD for definitive structural proof—researchers can establish a level of confidence that is unattainable with any single technique. This rigorous, multi-faceted approach ensures the trustworthiness of the synthesized material, providing a solid foundation for its advancement in the drug development pipeline.

References

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). X-ray Crystallography Laboratory | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Northwestern University. (n.d.). Crystallographic Structure Elucidation - IMSERC. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • Stoev, G., & Michailova, A. (2019).
  • USDA. (n.d.). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • Thordarson, P. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 769–775.
  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1963–1973.
  • Nebot, C., et al. (2010). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis, 18(3).
  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7133.
  • Al-Suwaidan, I. A., et al. (2016).
  • Borman, P., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Liddle, J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Medicinal Chemistry Letters, 9(11), 1097–1102.
  • Molbase. (n.d.). Synthesis of N-methylpyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (¹H‐NMR) spectra of NMP, MSA, and... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red.... Retrieved from [Link]

  • Markevich, E., et al. (2010). In situ FTIR study of the decomposition of N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)amide ionic liquid during cathodic polarization of lithium and graphite electrodes. Electrochimica Acta, 55(8), 2687-2696.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Synthego. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Retrieved from [Link]

  • ResearchDx. (n.d.). Orthogonal Validations. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Vietnam Journal of Science. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]

  • Wiethobler, A., et al. (n.d.).
  • Countable Labs. (n.d.). Orthogonal Validation. Retrieved from [Link]

  • Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

N-methylpyrrolidine-3-sulfonamide proper disposal procedures

Operational Safety and Disposal Guide: N-Methylpyrrolidine-3-Sulfonamide Executive Summary: Lifecycle Safety as a Priority As a critical building block in medicinal chemistry and drug development, N-methylpyrrolidine-3-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: N-Methylpyrrolidine-3-Sulfonamide

Executive Summary: Lifecycle Safety as a Priority

As a critical building block in medicinal chemistry and drug development, N-methylpyrrolidine-3-sulfonamide (and its hydrochloride salt) is frequently utilized in the synthesis of sulfonamide-based therapeutics. However, true operational excellence extends beyond synthetic yield; it requires rigorous, causality-driven safety and disposal protocols. This guide provides drug development professionals with a self-validating framework for handling and disposing of this compound, ensuring compliance, environmental stewardship, and laboratory safety. We believe that providing value beyond the product itself—by partnering with you in lifecycle safety—is the foundation of deep scientific trust.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of N-methylpyrrolidine-3-sulfonamide is the first step in designing a safe operational workflow. The compound features both a basic tertiary amine and a weakly acidic sulfonamide moiety. It is most commonly handled as a hydrochloride salt, which significantly alters its solubility and acute exposure risks.

PropertyValueCausality / Operational Impact
Compound N-Methylpyrrolidine-3-sulfonamide (HCl salt)Amphoteric nature dictates pH-dependent solubility and reactivity in waste streams.
CAS Number 1423025-73-3 (General HCl)Ensures accurate tracking across Safety Data Sheets (SDS).
GHS Hazards H302, H315, H319Acute toxicity via ingestion; contact irritant. High water solubility of the HCl salt increases bioavailability upon mucosal contact.
Precautionary P264, P280, P305+P351+P338, P501Mandates approved waste disposal (P501); strictly prohibits drain disposal.

Data supported by the National Center for Biotechnology Information[1].

Operational Safety & Handling Protocol

To mitigate the risks associated with H302, H315, and H319, researchers must implement the following self-validating handling protocol.

Step 1: Engineering Controls & PPE Verification

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood. Don standard PPE: nitrile gloves, safety goggles, and a lab coat.

  • Causality: The HCl salt can form fine, electrostatically charged dust. The H319 (serious eye irritation) risk is amplified if airborne particulates contact the ocular mucosa. The fume hood face velocity (standard 80-100 fpm) prevents particulate escape.

Step 2: Dispensing and Transfer

  • Action: Use grounded, anti-static spatulas for weighing.

  • Causality: Static buildup can cause the powder to aerosolize or adhere to the outside of reaction vessels, leading to unrecognized dermal exposure (H315) during subsequent handling.

Step 3: Solubilization and Free-Basing

  • Action: If neutralizing the HCl salt with a strong base (e.g., NaOH or DIPEA) to free-base the amine for coupling reactions, add the base dropwise under temperature control.

  • Causality: Acid-base neutralizations are exothermic. Rapid addition can cause localized boiling of the solvent, leading to splattering and potential exposure.

Spill Response Workflow

In the event of a spill, immediate containment is required. The following workflow dictates the logical progression of spill management based on the physical state and volume of the material.

SpillResponse Start Spill Detected Assess Assess Size & State Start->Assess Small Small Spill (<50g) Solid State Assess->Small Large Large Spill / Solution (Aqueous/Organic) Assess->Large PPE Don PPE (Nitrile, Goggles, Coat) Small->PPE Large->PPE Sweep Careful Sweep (Avoid Dust) PPE->Sweep If Solid Absorb Inert Absorbent (Sand/Vermiculite) PPE->Absorb If Liquid Container Transfer to Compatible Waste Container Sweep->Container Absorb->Container Label Label Hazardous (H302, H315, H319) Container->Label EHS Notify EHS & Request Pickup Label->EHS

Workflow for N-methylpyrrolidine-3-sulfonamide spill containment and waste segregation.

Proper Disposal Procedures (P501 Compliance)

Under no circumstances should N-methylpyrrolidine-3-sulfonamide or its derivatives be disposed of down the drain. The compound must be routed to a high-temperature incineration facility approved by environmental regulatory bodies (e.g., the EPA)[2].

Protocol 1: Solid Waste Management

  • Step 1: Segregation. Collect all contaminated consumables (weigh boats, Kimwipes, filter paper) and unreacted solid powder. Crucial: Do not mix this waste with highly reactive electrophiles (e.g., acid chlorides or sulfonyl chlorides) in the solid waste bin.

    • Causality: The sulfonamide nitrogen, though deactivated, can still undergo slow reactions with strong electrophiles over time, potentially generating localized heat or evolving gas in a sealed waste drum.

  • Step 2: Containment. Double-bag the solid waste in 4-mil polyethylene bags. Seal with heavy-duty tape.

  • Step 3: Labeling & Validation. Affix a hazardous waste label detailing the contents, date, and specific GHS hazards (H302, H315, H319).

    • Validation: Visually inspect and ensure the outer bag is entirely free of particulate dust before transferring to the central accumulation area.

Protocol 2: Liquid Waste Management

  • Step 1: Quenching and pH Adjustment (Aqueous Streams). Aqueous mother liquors containing the HCl salt will be acidic. Before transferring to a bulk aqueous waste carboy, adjust the solution to pH 6–8 using 1M NaHCO₃.

    • Causality: Mixing highly acidic waste into a general aqueous waste carboy can trigger catastrophic reactions if the carboy inadvertently contains cyanide, azide, or sulfide salts from other laboratory processes (evolving lethal HCN, HN₃, or H₂S gas).

    • Validation: Dip a universal pH indicator strip into the quenched solution. Do not transfer until the strip reads a stable pH of 6 to 8.

  • Step 2: Solvent Segregation (Organic Streams). Separate organic waste into "Halogenated" (e.g., if dichloromethane was used during extraction) and "Non-Halogenated" (e.g., ethyl acetate, methanol) streams.

    • Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing them increases disposal costs and environmental risk.

  • Step 3: Containment. Store liquid waste in High-Density Polyethylene (HDPE) carboys equipped with vented caps.

    • Causality: Vented caps prevent dangerous pressure buildup resulting from residual solvent vapor pressure or trace off-gassing from slow degradation reactions.

Disposal Routing Logic

The following diagram illustrates the validated segregation pathways for all waste streams generated during the handling of this compound.

DisposalLogic Waste N-methylpyrrolidine-3-sulfonamide Waste Generated Solid Solid Waste (Powder/Consumables) Waste->Solid Liquid Liquid Waste (Mother Liquors/Wash) Waste->Liquid DrumS Double-bagged in Solid Waste Drum Solid->DrumS Aqueous Aqueous Streams (pH 6-8 Adjusted) Liquid->Aqueous Organic Organic Solvents (DCM, EtOAc, MeOH) Liquid->Organic DrumL Vented Carboy (Halogenated/Non-Halogenated) Aqueous->DrumL Organic->DrumL Incineration High-Temp Incineration (EPA Approved) DrumS->Incineration DrumL->Incineration

Waste stream segregation and disposal routing for N-methylpyrrolidine-3-sulfonamide.

References

  • (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride. National Center for Biotechnology Information (PubChem). [Link]

  • Hazardous Waste Management. U.S. Environmental Protection Agency (EPA). [Link]

Handling

Comprehensive Safety &amp; Handling Guide: N-Methylpyrrolidine-3-sulfonamide

Executive Summary & Mechanistic Hazard Profile N-methylpyrrolidine-3-sulfonamide is a critical building block in drug discovery, frequently utilized in the synthesis of sulfonamide-based therapeutics. However, handling t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Hazard Profile

N-methylpyrrolidine-3-sulfonamide is a critical building block in drug discovery, frequently utilized in the synthesis of sulfonamide-based therapeutics. However, handling this compound requires strict adherence to safety protocols due to its dual-functional chemical nature.

From a mechanistic toxicology perspective, the compound presents two primary hazard vectors:

  • The Pyrrolidine Moiety: As a tertiary amine, this structural component is inherently basic. Upon contact with the natural moisture of the skin or the mucous membranes of the eyes and respiratory tract, it can induce localized pH elevation, leading to saponification of lipid bilayers and subsequent tissue irritation[1].

  • The Sulfonamide Group: Sulfonamides are known sensitizers. Repeated dermal or inhalation exposure can trigger allergic contact dermatitis or respiratory sensitization[2].

Consequently, the compound is classified under GHS as a Category 2 Skin Irritant (H315), Category 2A Eye Irritant (H319), and a Category 3 Specific Target Organ Toxicant for respiratory irritation (H335)[2]. Strict isolation using appropriate Personal Protective Equipment (PPE) is not merely recommended—it is mechanistically required to prevent acute and chronic exposure[3].

Personal Protective Equipment (PPE) Matrix

To comply with [4], a hazard assessment dictates the following PPE configuration. We do not just select PPE based on generic guidelines; we select it based on the compound's specific physicochemical properties.

Table 1: Quantitative Hazard Data & PPE Specifications
Hazard / ComponentSpecification / Breakthrough TimeMechanistic Rationale
Skin Irritation (H315) Category 2Pyrrolidine moiety acts as a localized irritant upon contact with skin moisture[2].
Eye Irritation (H319) Category 2AHigh affinity for corneal proteins; necessitates chemical splash goggles[2].
Respiratory (H335) STOT SE 3Inhalation of dust/aerosols causes upper respiratory tract irritation[2].
Nitrile Gloves (0.11mm) ~10-30 min (Splash)Sufficient for solid handling; vulnerable to rapid permeation if the compound is dissolved in polar organic solvents[3].
Butyl Rubber (0.30mm) >480 min (Immersion)Optimal for handling solutions; highly resistant to basic amines and organic solvents[3].
The "Sacrificial Barrier" Principle (Double Gloving)

When preparing assays, N-methylpyrrolidine-3-sulfonamide is often dissolved in solvents like DMSO or DMF. These solvents act as chemical vehicles, carrying the dissolved solute directly through standard nitrile. By double-gloving, the outer glove acts as a sacrificial barrier. If a splash occurs, the outer glove is immediately doffed, leaving the inner glove intact to maintain the dermal seal while the operator steps away from the hazard.

PPESequence A Risk Assessment B Don FR Lab Coat A->B C Don N95/P100 Respirator B->C D Don Splash Goggles C->D E Don Double Nitrile Gloves D->E F Chemical Handling E->F

Fig 1: Sequential PPE donning workflow for handling N-methylpyrrolidine-3-sulfonamide.

Standard Operating Procedure (SOP): Handling & Execution

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is visually or physically confirmed.

Step 1: Environmental Validation
  • Action: Verify the chemical fume hood function.

  • Validation: Observe the continuous flow monitor (must read 80-100 fpm). If the digital monitor is absent, tape a small piece of tissue to the bottom of the sash to visually confirm inward directional airflow[1].

Step 2: Static-Mitigated Weighing
  • Action: Weigh the compound using anti-static weighing boats and non-sparking spatulas[1].

  • Causality: N-methylpyrrolidine-3-sulfonamide (especially in its hydrochloride salt form) is highly hygroscopic and prone to static cling. Standard plastic weigh boats can cause the fine powder to repel and aerosolize, bypassing the fume hood's capture velocity and leading to direct inhalation exposure.

Step 3: Solubilization & Transfer
  • Action: Slowly add the solid compound to the solvent, keeping the fume hood sash as low as ergonomically possible (below the breathing zone).

  • Validation: Cap the receiving vial immediately after transfer. Wipe the exterior of the vial with a solvent-dampened Kimwipe to remove any microscopic dust before removing it from the hood.

Decontamination, Spill Response, & Waste Disposal

In the event of a spill, the primary objective is to prevent the spread of the basic amine dust or solution.

Spill Response Protocol
  • Isolation: Immediately halt work. If the spill is a powder, do not use water, as this will solubilize the compound and increase its dermal absorption rate.

  • Neutralization & Absorption: For liquid spills, cover the area with a chemically inert, non-combustible absorbent such as vermiculite or dry sand[1]. Never use sawdust , as the basic nature of the amine mixed with organic solvents can create a localized fire hazard.

  • Collection: Use a non-sparking brush and dustpan to collect the absorbed material[1]. Place it into a rigid, sealable hazardous waste container.

SpillResponse Spill Spill Identified Assess Assess Volume & Concentration Spill->Assess Minor Minor Spill (< 50g) Assess->Minor Manageable Major Major Spill (> 50g) Assess->Major Unmanageable Vent Verify Local Exhaust Minor->Vent Evac Evacuate Area Call EHS Major->Evac Absorb Neutralize & Absorb Vent->Absorb Dispose Hazardous Waste Absorb->Dispose

Fig 2: Escalation and containment logic for N-methylpyrrolidine-3-sulfonamide spills.

Routine Waste Disposal

All contaminated consumables (gloves, weigh boats, Kimwipes) must be treated as hazardous waste. Do not dispose of them in standard biohazard or municipal trash. Segregate amine/sulfonamide waste from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions in the waste stream[2].

References

  • Title: Pyrrolidine - HAZARD SUMMARY Source: New Jersey Department of Health (NJ.gov) URL: [Link]

  • Title: Personal Protective Equipment Guidelines Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 1910.132 - General requirements for Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpyrrolidine-3-sulfonamide
Reactant of Route 2
N-methylpyrrolidine-3-sulfonamide
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